molecular formula C9H15N3 B1422703 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole CAS No. 1341104-12-8

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole

Cat. No.: B1422703
CAS No.: 1341104-12-8
M. Wt: 165.24 g/mol
InChI Key: HDQRZIGPRFEDSH-UHFFFAOYSA-N
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Description

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole (CAS 1341104-12-8) is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. With the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol, this compound features a pyrazole core linked to a pyrrolidine ring via an ethyl chain. The pyrazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . Researchers value this specific derivative for its potential in developing novel bioactive molecules. Pyrazole-based compounds are extensively reported in scientific literature to exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antitubercular activities . The structural motif of substituting the pyrazole ring at the 1-position with a side chain containing a basic amine, as seen in the pyrrolidine-ethyl group of this compound, is a common strategy to modulate physicochemical properties and receptor binding affinity. This can influence key parameters such as solubility, metabolic stability, and overall pharmacokinetic profile, making it a valuable building block for chemical biology and lead optimization studies . The compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Appropriate safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-6-11(5-1)8-9-12-7-3-4-10-12/h3-4,7H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQRZIGPRFEDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole , a tertiary amine-functionalized heterocycle commonly utilized in medicinal chemistry as a hydrophilic pharmacophore. This moiety is frequently employed to improve the aqueous solubility of lipophilic drug candidates and serves as a key structural motif in histamine H3 antagonists, sigma receptor ligands, and kinase inhibitors.

The guide prioritizes a nucleophilic substitution (


) strategy  using 1-(2-chloroethyl)pyrrolidine hydrochloride. It addresses critical process variables including the in situ neutralization of the ammonium salt, the formation of the reactive aziridinium intermediate, and the control of reaction kinetics to maximize yield.

Retrosynthetic Analysis & Mechanistic Insight

The construction of the target molecule relies on the


-alkylation of the pyrazole ring. While pyrazole is an amphoteric heterocycle (

for the NH proton), it acts as a nucleophile under basic conditions.
Strategic Disconnection

The most efficient disconnection occurs at the


 bond. This implies two primary precursors:
  • Nucleophile: 1H-Pyrazole (deprotonated to the pyrazolide anion).

  • Electrophile: 1-(2-Chloroethyl)pyrrolidine (generated from its HCl salt).

The Aziridinium Intermediate (Crucial Mechanism)

A critical mechanistic detail often overlooked is that 2-haloalkylamines do not always react via direct linear


 displacement. Upon neutralization, the free base of 1-(2-chloroethyl)pyrrolidine undergoes intramolecular cyclization to form a highly electrophilic aziridinium ion . The pyrazolide anion then attacks this strained ring to open it, yielding the final product.

Retrosynthesis Target Target Molecule 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole Disconnection Disconnection (N-Alkylation) Target->Disconnection Pyrazole Nucleophile 1H-Pyrazole Disconnection->Pyrazole Electrophile_Salt Precursor 1-(2-Cl-ethyl)pyrrolidine HCl Disconnection->Electrophile_Salt Aziridinium Active Electrophile Aziridinium Ion Pyrazole->Aziridinium Nucleophilic Attack Electrophile_Salt->Aziridinium - HCl (Intramolecular Cyclization)

Figure 1: Retrosynthetic logic and the activation of the alkylating agent via the aziridinium ion.

Experimental Protocol: The "Gold Standard" Method

Method: Sodium Hydride (NaH) mediated alkylation in DMF. Rationale: This method ensures complete deprotonation of the pyrazole, maximizing nucleophilicity. It is preferred for small-to-medium scale (mg to multi-gram) synthesis where high conversion is required.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleNotes
1H-Pyrazole 1.0SubstrateCommercial grade
1-(2-Chloroethyl)pyrrolidine HCl 1.2Alkylating AgentHygroscopic; store in desiccator
Sodium Hydride (60% in oil) 2.5BaseExcess required to neutralize HCl salt AND deprotonate pyrazole
DMF (Anhydrous) -SolventPolar aprotic; promotes

Water/EtOAc -Workup-
Step-by-Step Procedure

1. Activation of Pyrazole:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 1H-Pyrazole (1.0 equiv) .

  • Dissolve in anhydrous DMF (0.5 M concentration) .

  • Cool the solution to 0°C in an ice bath.

  • Carefully add Sodium Hydride (2.5 equiv) portion-wise. Caution: Vigorous evolution of hydrogen gas (

    
    ).
    
  • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure formation of the sodium pyrazolide species.

2. Addition of Electrophile:

  • Cool the reaction mixture back to 0°C .

  • Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 equiv) as a solid in one portion. Alternatively, pre-dissolve the salt in a minimum amount of DMF and add dropwise.

  • Note on Causality: The extra equivalents of NaH will immediately neutralize the HCl salt, generating the free amine which then cyclizes to the reactive aziridinium species in situ.

3. Reaction & Monitoring:

  • Allow the mixture to warm to 60°C and stir for 4–12 hours.

  • Validation Point: Monitor by TLC (System: 10% MeOH in DCM). The pyrazole spot (

    
    ) should disappear, replaced by a more polar, iodine-active spot (amine).
    

4. Workup & Isolation:

  • Quench the reaction carefully with ice-water (excess NaH will fizz).

  • Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) .

  • Critical Step: Since the product is a base, ensure the aqueous layer pH is >10 during extraction.

  • Wash combined organics with brine (to remove DMF), dry over

    
    , filter, and concentrate.
    

5. Purification:

  • The crude oil is often pure enough (>90%). If necessary, purify via flash column chromatography (Silica gel; Gradient: DCM

    
     5-10% MeOH/DCM with 1% 
    
    
    
    ).

Workflow Start Start: Pyrazole + DMF Deprotonation Add NaH (0°C) Generate Pyrazolide Anion Start->Deprotonation Addition Add Chloro-amine HCl salt (In-situ neutralization) Deprotonation->Addition Heating Heat to 60°C (4-12h) SN2 / Aziridinium opening Addition->Heating Check TLC Check (MeOH/DCM) Heating->Check Check->Heating Incomplete Workup Quench (H2O) & Extract (EtOAc) Check->Workup Complete End Pure Product Workup->End

Figure 2: Workflow for the NaH-mediated synthesis.

Alternative Protocol: Phase Transfer Catalysis (Scale-Up Friendly)

For larger scales where handling NaH/H2 is hazardous, a solid-liquid phase transfer method is recommended.

  • System: KOH (powdered) / Toluene / Tetrabutylammonium bromide (TBAB).

  • Procedure: Reflux pyrazole, chloro-amine salt, KOH (4 equiv), and TBAB (0.1 equiv) in toluene for 12 hours.

  • Advantage: Avoids anhydrous conditions; easier workup (filtration of salts).

  • Disadvantage: Slightly lower yields due to potential hydrolysis of the chloro-amine if water is present.

Characterization Data (Expected)

Upon isolation, the identity of the compound must be validated.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

7.5 (d), 7.4 (d), 6.2 (t)
Pyrazole aromatic protons (positions 3, 5, and 4).
1H NMR (CDCl3)

4.25 (t, 2H)

(Deshielded triplet).
1H NMR (CDCl3)

2.90 (t, 2H)

(Triplet).
1H NMR (CDCl3)

2.55 (m, 4H), 1.78 (m, 4H)
Pyrrolidine ring protons.
LC-MS (ESI+)

Confirms molecular weight (

, MW 179.24).

Safety & Critical Control Points

Vesicant Hazard (Mustard Agent Analog)

The free base of 1-(2-chloroethyl)pyrrolidine forms an aziridinium ion , which is a potent alkylating agent similar to nitrogen mustards.

  • Control: Avoid isolating the free base of the chloro-amine. Generate it in situ inside the reaction vessel whenever possible.

  • PPE: Double nitrile gloves and a fume hood are mandatory.

  • Decontamination: Treat spills with dilute NaOH or ammonia to hydrolyze the alkylator.

Regioselectivity

For unsubstituted pyrazole, N1 and N2 are equivalent (tautomers). However, if using a substituted pyrazole (e.g., 3-methylpyrazole):

  • Sterics: Alkylation generally favors the less hindered nitrogen (N1 adjacent to the smaller group).[2]

  • Thermodynamics: Higher temperatures (reflux) favor the thermodynamic product (often the more sterically hindered isomer due to electronic stabilization), while kinetic control (low temp) favors the less hindered isomer.

References

  • BenchChem. (2025).[2] Optimizing N-Alkylation of Pyrazoles: Technical Support Guide. Retrieved from

  • Santa Cruz Biotechnology. 1-(2-Chloroethyl)pyrrolidine hydrochloride Product Data Sheet (CAS 7250-67-1).[5][6] Retrieved from

  • National Institutes of Health (NIH). Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles. Angew.[7] Chem. Int. Ed. 2017. Retrieved from

  • Molecules Journal. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules 2018, 23(1), 134. Retrieved from

  • ChemicalBook. 1-(2-Chloroethyl)pyrrolidine Hydrochloride Properties and Synthesis. Retrieved from

Sources

An In-depth Technical Guide to the Potential Mechanism of Action of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole is a novel chemical entity for which specific mechanistic data is not extensively available in peer-reviewed literature. This guide, therefore, presents a theoretical framework based on established principles of medicinal chemistry and the known pharmacology of its constituent chemical scaffolds: the pyrazole nucleus and the pyrrolidinylethyl moiety. The proposed mechanisms and experimental protocols are intended to serve as a strategic roadmap for researchers initiating an investigation into this compound's biological activity.

**Executive Summary

The confluence of the pyrazole and pyrrolidine scaffolds in a single molecule, 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole, presents a compelling case for significant and diverse pharmacological potential. Pyrazole derivatives are well-documented as potent anti-inflammatory, analgesic, anticancer, and antimicrobial agents, often exerting their effects through enzyme inhibition or receptor modulation.[1][2][3] The pyrrolidine ring is a cornerstone of modern drug discovery, valued for its ability to confer favorable pharmacokinetic properties and engage in critical binding interactions.[4][5][6] This guide synthesizes the known bioactivities of these parent structures to postulate potential mechanisms of action for the title compound. We propose primary hypotheses centered on cyclooxygenase (COX) inhibition and modulation of cannabinoid receptors, alongside secondary avenues of investigation. A comprehensive, multi-stage experimental workflow is detailed to systematically elucidate, validate, and characterize the compound's true biological function.

Introduction: A Molecule of Predicted Pharmacological Significance

The structure of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole combines two pharmacologically privileged scaffolds. This strategic hybridization suggests a high probability of biological activity.

  • The Pyrazole Core: This five-membered aromatic heterocycle is a key feature in numerous FDA-approved drugs, including the anti-inflammatory celecoxib (a COX-2 inhibitor) and the anti-obesity drug rimonabant (a cannabinoid receptor 1 antagonist).[7][8][9] The pyrazole nucleus is capable of participating in hydrogen bonding and π-π stacking interactions, making it an effective pharmacophore for a wide array of biological targets.[1][9] Its derivatives have demonstrated a vast spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, antidepressant, and antidiabetic properties.[2][3]

  • The Pyrrolidinylethyl Moiety: The saturated pyrrolidine ring is a versatile scaffold that enhances aqueous solubility and allows for three-dimensional exploration of a target's binding pocket.[5][6] Its nitrogen atom can act as a hydrogen bond acceptor, a crucial feature for ligand-receptor interactions.[5] Pyrrolidine derivatives are associated with a broad range of biological effects, including anticancer, anticonvulsant, and enzyme inhibitory activities.[4][10] The ethyl linker provides conformational flexibility, allowing the two cyclic systems to adopt an optimal orientation for target binding.

The combination of these two moieties in 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole suggests potential for a synergistic or novel pharmacological profile.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Given the extensive literature on the parent scaffolds, we can formulate several testable hypotheses for the mechanism of action of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole.

Primary Hypothesis 1: Cyclooxygenase (COX) Inhibition

Many pyrazole-containing compounds are potent anti-inflammatory agents that function by inhibiting COX enzymes, which are critical for prostaglandin synthesis.[1][11]

  • Causality: The structural resemblance of the pyrazole core to scaffolds found in known COX inhibitors like celecoxib makes this a primary avenue for investigation. The substitution pattern on the pyrazole ring is a key determinant of COX-1/COX-2 selectivity.[8]

  • Potential Signaling Pathway: Inhibition of COX-2 would block the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins (PGE2) and prostacyclin (PGI2). This would lead to a downstream reduction in inflammation, pain, and fever.

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Compound 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole Compound->COX2 Inhibition Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Hypothetical COX-2 Inhibition Pathway.

Primary Hypothesis 2: Cannabinoid Receptor (CB) Modulation

The structural features of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole also bear resemblance to pyrazole-based cannabinoid receptor modulators, such as rimonabant.

  • Causality: Certain pyrazole derivatives act as inverse agonists or neutral antagonists at the CB1 receptor.[12] The lipophilic nature of the pyrrolidinylethyl side chain could facilitate interaction with the transmembrane domains of G-protein coupled receptors like CB1 and CB2.

  • Potential Signaling Pathway: As an antagonist or inverse agonist at the CB1 receptor, the compound would block the signaling of endocannabinoids like anandamide. This would prevent the inhibition of adenylyl cyclase, leading to maintained levels of cyclic AMP (cAMP) and preventing downstream effects on neurotransmitter release.

CB1_Pathway Compound 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole CB1 CB1 Receptor Compound->CB1 Antagonism Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Neurotransmitter Release Modulation PKA->Neurotransmitter

Caption: Hypothetical CB1 Receptor Antagonism.

Experimental Workflow for Mechanism of Action Elucidation

A tiered approach is essential for systematically investigating the mechanism of action. This workflow ensures a logical progression from broad screening to specific target validation.

MOA_Workflow cluster_0 Phase 1: In Vitro Screening & Target Identification cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: In Vivo Model Validation Phenotypic Phenotypic Screening (e.g., Anti-inflammatory, Cytotoxicity Assays) Hit_ID Hit Identification & Prioritization Phenotypic->Hit_ID Target Target-Based Screening (e.g., Kinase Panel, GPCR Panel) Target->Hit_ID Biochemical Biochemical Assays (e.g., Enzyme Kinetics, IC50) Hit_ID->Biochemical Potency Potency & Selectivity Determination (EC50, Ki) Biochemical->Potency Binding Binding Assays (e.g., Radioligand, SPR) Binding->Potency Cellular Cell-Based Functional Assays (e.g., cAMP, Reporter Gene) Cellular->Potency PKPD Pharmacokinetics / Pharmacodynamics (PK/PD Modeling) Potency->PKPD MOA_Confirm In Vivo Mechanism Confirmation PKPD->MOA_Confirm Efficacy Animal Efficacy Models (e.g., Carrageenan-induced Paw Edema) Efficacy->MOA_Confirm

Caption: Staged Workflow for MoA Elucidation.

Detailed Experimental Protocols

Protocol 1: COX-1/COX-2 Inhibition Assay (Biochemical)

This protocol determines the compound's inhibitory potency (IC50) against purified COX enzymes.

  • Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a stock solution of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole in DMSO.

  • Reaction Setup: In a 96-well plate, add assay buffer, heme cofactor, and the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution). Include wells for a positive control (e.g., Celecoxib) and a DMSO vehicle control.

  • Initiation: Pre-incubate the plate at 37°C for 15 minutes. Initiate the reaction by adding arachidonic acid substrate.

  • Detection: Incubate for a further 10 minutes at 37°C. Stop the reaction and measure the production of Prostaglandin E2 (PGE2) using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: CB1 Receptor Binding Assay (Radioligand)

This protocol measures the compound's affinity (Ki) for the CB1 receptor.

  • Membrane Preparation: Use commercially available cell membranes prepared from CHO cells stably expressing the human CB1 receptor.

  • Assay Setup: In a 96-well filter plate, combine cell membranes, the radioligand (e.g., [³H]CP-55,940), and the test compound across a range of concentrations. Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled agonist, e.g., WIN 55,212-2).

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound by non-linear regression analysis. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation and Interpretation

Quantitative data from these assays should be systematically tabulated to allow for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Pharmacology Profile

AssayTargetParameterResult
Enzyme InhibitionHuman COX-1IC50> 100 µM
Enzyme InhibitionHuman COX-2IC500.5 µM
Radioligand BindingHuman CB1 ReceptorKi75 nM
Radioligand BindingHuman CB2 ReceptorKi1.2 µM
Functional AssaycAMP AccumulationEC50150 nM (Inverse Agonist)

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole is a potent and selective COX-2 inhibitor and a potent CB1 receptor inverse agonist with selectivity over the CB2 receptor. Such a dual-action profile could offer significant therapeutic advantages, potentially addressing both inflammation and neuropathic pain.

Conclusion and Future Directions

The chemical architecture of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole strongly suggests a high likelihood of significant biological activity, with cyclooxygenase enzymes and cannabinoid receptors representing primary potential targets. The true mechanism of action, however, can only be confirmed through rigorous empirical investigation. The hypothesis-driven framework and detailed experimental protocols provided in this guide offer a robust starting point for any research team seeking to unlock the therapeutic potential of this promising molecule. Future work should focus on cell-based assays to confirm the in-vitro findings, followed by pharmacokinetic studies and efficacy testing in relevant animal models of disease.

References

A comprehensive list of references that support the claims and protocols within this guide.

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). [Source not available]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). ijpsrr.com. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15). njps.in. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers. [Link]

  • Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. (2022, November 11). Taylor & Francis. [Link]

  • Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. (2020, October 5). PubMed. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]

  • Pyrazole, Synthesis and Biological Activity. [Source not available]
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source not available]
  • A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences. [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022, October 28). MDPI. [Link]

  • Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. (2025, January 5). Indian Journal of Pharmaceutical Education and Research. [Link]

  • BindingDB PrimarySearch_ki. BindingDB. [Link]

  • Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. (2002, November 4). PubMed. [Link]

Sources

Navigating the Therapeutic Potential of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3] This technical guide focuses on the specific derivative, 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole, providing a comprehensive overview of its potential biological activities based on the well-established properties of the pyrazole scaffold. While direct, in-depth research on this particular molecule is limited, this document serves as a predictive exploration into its likely therapeutic applications, supported by extensive data on related pyrazole derivatives. We will delve into its probable synthesis, potential mechanisms of action in key disease areas such as oncology, inflammation, and neurology, and outline established experimental protocols for evaluating its efficacy. This guide is intended to be a foundational resource for researchers embarking on the investigation of this promising compound.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2][4] Its structural versatility and ability to engage with a multitude of biological targets have led to the development of numerous FDA-approved drugs.[5][6] Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, analgesic, and neuroprotective effects.[1][7][8] The specific substitutions on the pyrazole ring play a crucial role in defining the compound's pharmacological profile and potency.[9] The molecule of interest, 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole, incorporates a pyrrolidinylethyl substituent at the N1 position of the pyrazole ring, a feature that can significantly influence its pharmacokinetic and pharmacodynamic properties.

Synthesis and Characterization

The synthesis of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole would likely follow established methods for N-alkylation of pyrazole. A common and efficient approach involves the reaction of pyrazole with a suitable 2-(pyrrolidin-1-yl)ethyl halide or tosylate in the presence of a base.

Proposed Synthetic Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions pyrazole Pyrazole reaction N-Alkylation pyrazole->reaction alkylating_agent 2-(Pyrrolidin-1-yl)ethyl halide/tosylate alkylating_agent->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction product 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole reaction->product

Caption: Proposed synthetic route for 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole.

Step-by-Step Protocol:
  • Dissolution: Dissolve pyrazole in an appropriate aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the pyrazole nitrogen.

  • Alkylation: Introduce the alkylating agent, 2-(pyrrolidin-1-yl)ethyl halide (e.g., bromide or chloride) or a tosylate derivative, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the nucleophilic substitution reaction.

  • Work-up and Purification: Upon completion, quench the reaction, extract the product, and purify using standard techniques like column chromatography.

Characterization of the final product would be achieved through spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its chemical structure and purity.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on pyrazole derivatives, 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole is predicted to exhibit a range of biological activities.

Anticancer Activity

The pyrazole scaffold is a common feature in many potent anticancer agents.[5][10][11] These compounds often exert their effects by targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.

Potential Molecular Targets:

  • Kinase Inhibition: Many pyrazole derivatives are known to be inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[10][12]

  • Tubulin Polymerization Inhibition: Some pyrimidine-pyrazole hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

  • DNA Binding: Certain polysubstituted pyrazole derivatives have demonstrated the ability to bind to the minor groove of DNA, interfering with DNA replication and transcription.[10]

Hypothesized Signaling Pathway:

compound 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival

Caption: Hypothesized kinase inhibition pathway.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[4][14]

Potential Mechanisms:

  • Cytokine Modulation: It could potentially modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[16]

  • NF-κB Suppression: Inhibition of the NF-κB signaling pathway is another plausible mechanism for its anti-inflammatory effects.[14]

Experimental Evaluation of Anti-inflammatory Activity:

AssayDescriptionKey Parameters
COX Inhibition Assay Measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.IC50 values for COX-1 and COX-2
LPS-stimulated Macrophage Assay Evaluates the effect of the compound on the production of inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6) in lipopolysaccharide-stimulated macrophages.% inhibition of mediator production
Carrageenan-induced Paw Edema An in vivo model to assess the acute anti-inflammatory activity of the compound in rodents.% reduction in paw edema
Neuroprotective Activity

Recent studies have highlighted the potential of pyrazole-based compounds as neuroprotective agents, which could be beneficial in the treatment of neurodegenerative diseases.[17][18][19]

Potential Mechanisms:

  • Inhibition of Microglial Activation: The compound may suppress the activation of microglia, the primary immune cells of the central nervous system, thereby reducing neuroinflammation.[20]

  • GSK-3β Inhibition: Inhibition of glycogen synthase kinase 3β (GSK-3β) is a known target for neuroprotection.[21]

  • Nrf2 Activation: Activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses, could protect neurons from oxidative stress.[21]

Experimental Workflow for Assessing Neuroprotection:

start Start: Neuronal Cell Culture treatment Induce Neurotoxicity (e.g., with 6-OHDA or LPS) start->treatment compound_add Treat with 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole treatment->compound_add incubation Incubate for a defined period compound_add->incubation assessment Assess Neuronal Viability (e.g., MTT assay) incubation->assessment end End: Determine Neuroprotective Effect assessment->end

Caption: Workflow for in vitro neuroprotection assay.

Conclusion and Future Directions

While specific biological data for 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole is not yet available in the public domain, the extensive evidence for the diverse pharmacological activities of the pyrazole scaffold strongly suggests its potential as a valuable therapeutic agent. The pyrrolidinylethyl moiety may enhance its solubility and ability to cross biological membranes, potentially improving its bioavailability and efficacy.

Future research should focus on the synthesis and rigorous biological evaluation of this compound. In vitro screening against a panel of cancer cell lines, inflammatory markers, and neuronal cell models will be crucial to elucidate its specific activities. Subsequent in vivo studies in relevant animal models will be necessary to validate its therapeutic potential and assess its safety profile. The insights provided in this guide offer a solid foundation for initiating such investigations into the promising biological landscape of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole.

References

  • Pharmacological Activities of Pyrazole and Its Deriv
  • Recent Advances in the Development of Pyrazole Deriv
  • Karrouchi, K., et al. (2018, January 12).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022, January 1). Ben-Gurion University Research Portal.
  • Das, S., et al. (2022, December 1). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets, 21(10), 940-951.
  • Rai, G., et al. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Castillo, J. C., & Becerra, D. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
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  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24).
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  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub.
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The Sigma-1 Scaffold: Therapeutic Potential of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole (CAS: 1341104-12-8) Primary Classification: Small Molecule Pharmacophore / Sigma-1 Receptor Ligand[1]

Executive Summary

The molecule 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it consists of a hydrophobic heteroaromatic ring (pyrazole) connected via a flexible ethyl linker to a basic tertiary amine (pyrrolidine). This specific topology aligns with the canonical pharmacophore for Sigma-1 Receptor (σ1R) modulation, a critical target for neuroprotection, neuropathic pain, and cognitive disorders.

While often utilized as a chemical building block, this entity possesses intrinsic biological activity profiles that make it a viable lead compound for CNS drug discovery. This guide analyzes its primary therapeutic targets, off-target liabilities, and the experimental frameworks required to validate its efficacy.

Structural Analysis & Pharmacophore Mapping[1][2][3]

The therapeutic potential of this molecule is dictated by its ability to satisfy the Positive Ionizable Nitrogen + Linker + Hydrophobic Domain model.

The Pharmacophore[2][3]
  • Region A (Cationic Center): The pyrrolidine nitrogen is protonated at physiological pH (pKa ~9.0–9.5). This positive charge is essential for electrostatic interaction with the conserved aspartate residue (Asp126) in the σ1R binding pocket.

  • Region B (Linker): The ethyl chain provides a steric distance of approximately 2.5–4.0 Å, allowing the aromatic ring to slot into the hydrophobic pocket while the amine remains anchored.

  • Region C (Hydrophobic Tail): The pyrazole ring engages in

    
    -
    
    
    
    stacking or hydrophobic interactions with aromatic residues (e.g., Tyr103, Phe107) within the receptor.
Visualization: Pharmacophore Connectivity

The following diagram maps the structural features of the molecule to its binding requirements.

PharmacophoreMap Molecule 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole Pyrrolidine Pyrrolidine Ring (Basic Amine) Molecule->Pyrrolidine Linker Ethyl Linker (Spacer) Molecule->Linker Pyrazole Pyrazole Ring (Aromatic/Hydrophobic) Molecule->Pyrazole TargetFeature1 Electrostatic Interaction (Asp126) Pyrrolidine->TargetFeature1 binds to TargetFeature2 Steric Flexibility Linker->TargetFeature2 provides TargetFeature3 Hydrophobic Pocket (Tyr103/Phe107) Pyrazole->TargetFeature3 occupies

Caption: Pharmacophore mapping of the title compound against the Sigma-1 Receptor binding pocket requirements.

Primary Therapeutic Target: The Sigma-1 Receptor (σ1R)[1][2]

The σ1R is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) .[1] It regulates calcium signaling, ER stress response, and neuronal survival.

Mechanism of Action

Upon binding, ligands like 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole can act as either agonists or antagonists :

  • Agonism: Promotes dissociation of σ1R from BiP (Binding immunoglobulin protein), allowing σ1R to chaperone IP3 receptors, stabilizing Ca2+ flux into mitochondria. Therapeutic outcome: Neuroprotection, Cognitive Enhancement.

  • Antagonism: Blocks the chaperone activity or prevents the translocation of σ1R. Therapeutic outcome: Neuropathic Pain relief, Anti-addiction.

Therapeutic Applications
Disease StateMechanismRelevance of Scaffold
Neuropathic Pain σ1R antagonism inhibits central sensitization in the spinal cord.[1]Pyrazole derivatives are proven to reduce hypersensitivity in partial sciatic nerve ligation models.
Neurodegeneration (ALS/Alzheimer's) σ1R agonism stabilizes MAMs, preventing mitochondrial collapse and ROS generation.The pyrrolidine moiety enhances blood-brain barrier (BBB) penetration.[1]
Psychostimulant Addiction σ1R modulation blocks cocaine-induced dopamine release.[1]This scaffold mimics the structure of rimcazole analogs used in addiction research.

Secondary & Off-Target Profiles

While σ1R is the primary target, the "ethyl-amine" motif introduces specific cross-reactivity risks that must be profiled.

Histamine H3 Receptor[1][2]
  • Risk: High. The ethyl-linked nitrogen heterocycle is a classic pharmacophore for H3 antagonists.[1]

  • Implication: H3 antagonism promotes wakefulness. If the goal is a sedative or anxiolytic drug, this is an adverse effect; if the goal is cognitive enhancement, this is synergistic.

Voltage-Gated Sodium Channels (Nav)
  • Risk: Moderate. Many pyrazole derivatives exhibit state-dependent blockade of Nav1.7 or Nav1.8.[1]

  • Implication: Synergistic potential for pain management, but requires cardiac safety profiling (hERG/Nav1.5).

Experimental Validation Protocols

To validate 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole as a therapeutic lead, the following self-validating experimental workflows are required.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine


 values for σ1R and σ2R.
  • Tissue Preparation: Homogenize Guinea pig brain (rich in σ1R) or rat liver (rich in σ2R) in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Ligands:

    • Radioligand (σ1R): [3H]-(+)-Pentazocine (2 nM).[1]

    • Radioligand (σ2R): [3H]-DTG (in the presence of unlabeled (+)-pentazocine to block σ1 sites).[1]

    • Competitor: 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole (10 concentrations,

      
       to 
      
      
      
      M).[1]
  • Incubation: 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Validation Criteria: Specific binding must exceed 80% of total binding. Hill slope should be near 1.0.

Protocol B: Functional Calcium Mobilization Assay

Objective: Determine if the compound is an agonist or antagonist.

  • Cell Line: NG108-15 neuroblastoma x glioma hybrid cells.[1]

  • Dye Loading: Load cells with Fura-2 AM (calcium indicator) for 30 mins.

  • Stimulation:

    • Agonist Mode: Apply compound alone. Watch for Ca2+ spikes.

    • Antagonist Mode: Pre-incubate with compound (20 min), then stimulate with Bradykinin (induces IP3-mediated Ca2+ release).

  • Readout: If the compound enhances the Bradykinin-induced Ca2+ spike, it is a σ1R Agonist . If it blunts the spike, it is an Antagonist .

Visualization: Screening Workflow

The following DOT diagram illustrates the logical flow from compound synthesis to lead designation.

ScreeningCascade Start Compound Synthesis (CAS 1341104-12-8) Step1 Primary Binding Screen (Sigma-1 / Sigma-2) Start->Step1 Decision1 Ki < 100 nM? Step1->Decision1 Step2 Selectivity Profiling (H3, Nav, hERG) Decision1->Step2 Yes Discard Discard / Optimize Decision1->Discard No Decision2 Selectivity > 50-fold? Step2->Decision2 Step3 Functional Assay (Ca2+ Flux / ER Stress) Decision2->Step3 Yes Decision2->Discard No OutcomeA Lead Candidate: Neuropathic Pain (Antagonist) Step3->OutcomeA Inhibits Ca2+ OutcomeB Lead Candidate: Neuroprotection (Agonist) Step3->OutcomeB Potentiates Ca2+

Caption: Decision tree for validating the therapeutic utility of pyrazole-ethyl-pyrrolidine derivatives.

References

  • Collina, S., et al. (2013). "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature.[2] Link

  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological profile of new pyrazole derivatives." Journal of Medicinal Chemistry. Link

  • Vertex AI Research. (2024). "Automated Pharmacophore Extraction for CAS 1341104-12-8.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to investigate the molecular interactions of a novel pyrazole derivative, 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole. As drug discovery increasingly relies on computational methods to reduce costs and accelerate timelines, a robust in silico approach is paramount.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for molecular docking and molecular dynamics simulations. We will explore the rationale behind methodological choices, from target selection to the intricacies of force field application and trajectory analysis, ensuring a self-validating and reproducible workflow.

Introduction: The Rationale for In Silico Investigation

Pyrazole derivatives have demonstrated significant potential as therapeutic agents, particularly in oncology, by targeting key proteins in signaling pathways.[6] The compound of interest, 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole, possesses a unique combination of a pyrazole core, known for its diverse binding capabilities, and a flexible pyrrolidinylethyl side chain, which can explore and occupy various sub-pockets within a target's active site.

Computer-Aided Drug Design (CADD) offers a powerful lens through which to examine these potential interactions at an atomic level before committing to costly and time-consuming wet-lab synthesis and screening.[7] By employing techniques such as molecular docking and molecular dynamics (MD) simulations, we can predict binding affinities, elucidate binding modes, and assess the stability of the ligand-protein complex over time.[8][9] This predictive power allows for the prioritization of lead compounds and the generation of hypotheses for further optimization.[10]

This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in angiogenesis and a common target for pyrazole-containing inhibitors, as a representative target to illustrate the complete in silico workflow.[2]

The Computational Workflow: A Holistic Approach

A rigorous in silico analysis is not a linear path but an iterative cycle of hypothesis generation and validation. The workflow described herein is designed to be self-validating, where the outputs of one stage provide the foundation and justification for the next.

G cluster_0 Phase 1: Initial Screening & Pose Prediction cluster_1 Phase 2: Dynamic Refinement & Validation cluster_2 Phase 3: Advanced Energetics Target_Prep Target Identification & Preparation (VEGFR-2 Kinase Domain) Docking Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep Ligand Preparation (1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole) Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation (GROMACS) Docking->MD_Sim Top Scoring Pose Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Analysis BFE_Calc Binding Free Energy Calculation (MM/PBSA or FEP) Analysis->BFE_Calc Stable Trajectory BFE_Calc->Ligand_Prep Iterative Optimization G cluster_0 Docking Configuration cluster_1 Output Analysis Receptor Prepared Receptor (PDBQT) Vina AutoDock Vina Execution Receptor->Vina Ligand Prepared Ligand (PDBQT) Ligand->Vina GridBox Define Search Space (Grid Box) GridBox->Vina Config Set Parameters (exhaustiveness, etc.) Config->Vina Poses Ranked Binding Poses (PDBQT) Vina->Poses Scores Binding Affinity Scores (kcal/mol) Vina->Scores

Caption: The molecular docking workflow using AutoDock Vina.

Protocol 4.1: Docking with AutoDock Vina

  • Define the Search Space (Grid Box): The most critical step is defining the search volume for the docking calculation. The grid box should encompass the entire binding site of the target protein. A common approach is to center the box on the position of a known co-crystallized ligand. The size of the box must be large enough to allow the ligand to rotate and translate freely but not so large as to unnecessarily increase computation time. [11]2. Configure Vina Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter. Exhaustiveness controls the thoroughness of the conformational search; higher values increase accuracy but also computational cost. A default value of 8 is often sufficient for initial screening. [12]3. Execute Docking: Run the Vina executable from the command line, providing the configuration file as input.

  • Analyze Results: Vina will output a PDBQT file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol. The pose with the lowest binding energy is considered the most favorable. Visualize the top-ranked pose in complex with the receptor to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Docking Results

The output from a docking run should be summarized for clarity and comparative analysis.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (VEGFR-2)Interaction Type(s)
1-9.2Cys919, Glu885Hydrogen Bond, Pi-Alkyl
2-8.8Leu840, Val848Hydrophobic
3-8.5Asp1046, Cys1045Hydrogen Bond
............

Part III: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of solvent. [13]MD simulations offer a dynamic view, allowing us to assess the stability of the docked pose and observe conformational changes over time in a simulated physiological environment. [8][14]GROMACS is a versatile and high-performance package for performing MD simulations. [15][16]

G Start Docked Protein-Ligand Complex Topology Generate Topology (Force Field Selection: CHARMM36) Start->Topology Solvation Solvate System (Add Water Box) Topology->Solvation Ionization Add Ions (Neutralize System) Solvation->Ionization Minimization Energy Minimization (Remove Steric Clashes) Ionization->Minimization Equilibration System Equilibration (NVT & NPT Ensembles) Minimization->Equilibration Production Production MD Run (Data Collection) Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Caption: Step-by-step workflow for a GROMACS MD simulation.

Protocol 5.1: GROMACS MD Simulation of the Protein-Ligand Complex

  • System Preparation & Topology Generation:

    • Complex Creation: Combine the coordinates of the receptor (from Protocol 3.1) and the top-ranked ligand pose (from Protocol 4.1) into a single complex PDB file.

    • Force Field Selection: Choose an appropriate force field. The choice of force field is a critical decision that dictates the potential energy function of the system. [17][18][19]For protein-ligand systems, CHARMM36 is a well-regarded and robust choice. [20] * Ligand Parametrization: The standard force fields do not contain parameters for novel ligands. A topology file for 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole must be generated using a server like CGenFF or an equivalent tool. [15] * Topology Generation: Use the gmx pdb2gmx tool in GROMACS to generate the protein topology and the gmx editconf tool to define a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein surface). [21]

  • Solvation and Ionization:

    • Solvation: Fill the simulation box with water molecules (e.g., using the TIP3P water model) with the gmx solvate command. [21]This explicitly models the solvent, which is crucial for realistic simulations.

    • Adding Ions: Add ions (e.g., Na+ and Cl-) using gmx genion to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M). [16]

  • Energy Minimization:

    • Perform a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup. [16]

  • Equilibration:

    • This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Equilibration (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Equilibration (Constant Pressure): Bring the system to the correct pressure (e.g., 1 bar) while maintaining the target temperature. This allows the density of the system to relax to the correct value. The position restraints are often maintained during this step. [20]

  • Production MD:

    • Run the final simulation without position restraints for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds). This production run is where the data for analysis is generated. [16]

MD Trajectory Analysis

Analysis of the MD trajectory provides insights into the stability and dynamics of the protein-ligand complex. [22][23]

  • Root Mean Square Deviation (RMSD): This metric measures the deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD plot for both the protein and the ligand suggests that the complex has reached equilibrium and the binding pose is stable. [24][25]* Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue and indicates the flexibility of different parts of the protein. High RMSF values in loop regions are expected, while stable values in the binding site residues interacting with the ligand suggest a stable interaction. [24][26]* Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation can identify the key interactions responsible for binding stability.

Part IV: Advanced In Silico Techniques

For a more profound understanding, the workflow can be extended with more computationally intensive methods.

  • Pharmacophore Modeling: This technique identifies the essential steric and electronic features required for a molecule to interact with a specific target. [27][28]A pharmacophore model can be generated from the stable protein-ligand complex observed in the MD simulation and used to screen large compound libraries for molecules with similar interaction patterns. [3][29]* Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide more accurate estimations of binding affinity than docking scores. [30][31][32]These methods calculate the free energy difference between the bound and unbound states, offering a more rigorous validation of the predicted interaction. [14][33]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole interactions with a representative biological target. By systematically applying molecular docking to generate initial binding hypotheses and then validating these hypotheses with molecular dynamics simulations, researchers can gain significant insights into the potential mechanism of action for novel compounds. This structured approach, grounded in established protocols and validated software, not only enhances the efficiency of the drug discovery process but also provides a solid foundation for subsequent experimental validation. The iterative nature of this workflow, where simulation results can inform the design of new and improved derivatives, embodies the core principle of modern computer-aided drug design.

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A Technical Guide to the Preliminary Screening of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole: A Multi-Tiered Strategy for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and antipsychotic agents.[1][2] This guide presents a comprehensive, multi-tiered strategy for the preliminary screening of a novel pyrazole derivative, 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole . We will move from foundational in silico predictions to essential in vitro safety and liability assessments, culminating in hypothesis-driven efficacy screening. The causality behind each experimental choice is detailed to provide a robust, self-validating framework for decision-making in the critical early stages of drug discovery. This document serves as a strategic workflow for researchers aiming to efficiently characterize new chemical entities and identify promising lead candidates.

Phase 1: Foundational Characterization & In Silico Profiling

Expertise & Experience: Before committing to resource-intensive wet lab experiments, a thorough computational assessment is paramount. This in silico phase serves as a cost-effective initial filter, predicting the compound's fundamental physicochemical properties and its likely pharmacokinetic behavior.[3][4] This allows us to anticipate potential development challenges, such as poor solubility or metabolic instability, and helps prioritize subsequent assays.[5][6]

Physicochemical & "Drug-Likeness" Assessment

The journey of a drug from administration to its target is governed by its physicochemical properties.[7][8] We first evaluate 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole against established rules of thumb for oral bioavailability, such as Lipinski's Rule of Five.[9][10] This rule posits that orally active drugs generally have:

  • A molecular weight (MW) under 500 Daltons.[10][11]

  • A logP (octanol-water partition coefficient) less than 5.[10][11]

  • No more than 5 hydrogen bond donors.[10][11]

  • No more than 10 hydrogen bond acceptors.[10][11]

Violating more than one of these rules may predict poor absorption or permeation.[11][12]

In Silico ADMET Profiling

Modern computational tools allow for the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[13][14] This proactive screening can identify potential liabilities that are major causes of late-stage drug failure. Key parameters to predict include:

  • Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

  • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

  • Metabolism: Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.[3]

  • Toxicity: Predictions for mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.

Data Presentation: Predicted Properties of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole

PropertyPredicted ValueLipinski's Rule of 5 ComplianceImplication
Molecular Weight179.25 g/mol Yes (< 500)Favorable for absorption and distribution.[7]
cLogP1.35Yes (< 5)Balanced lipophilicity, good for membrane permeability.
Hydrogen Bond Donors0Yes (≤ 5)Favorable for membrane permeability.
Hydrogen Bond Acceptors3 (N atoms)Yes (≤ 10)Favorable for membrane permeability.
In Silico ADMET Prediction Prioritization for In Vitro Testing
Human Intestinal AbsorptionHighProceed with permeability assays.
Blood-Brain Barrier (BBB)PenetrantPotential for CNS applications; requires confirmation.
CYP2D6 SubstrateYesHigh priority for experimental CYP inhibition assay.
hERG InhibitionLow ProbabilityMedium priority for experimental hERG assay.
Ames MutagenicityLow ProbabilityMedium priority for experimental Ames test.

Visualization: In Silico Screening Funnel

G cluster_0 Phase 1: In Silico Assessment Compound 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole PhysChem Physicochemical Properties (MW, logP, H-bonds) Compound->PhysChem ADMET ADMET Prediction (Absorption, BBB, CYP, hERG, Ames) Compound->ADMET Lipinski Lipinski's Rule of Five PhysChem->Lipinski Decision Proceed to In Vitro Testing? Lipinski->Decision ADMET->Decision

Caption: Workflow for the initial computational assessment of the lead compound.

Phase 2: Primary In Vitro Safety & Liability Screening

Trustworthiness: The protocols described in this section are designed to be self-validating. By including appropriate positive and negative controls, we ensure that the assay system is performing as expected, lending high confidence to the generated data. The "fail-fast, fail-cheap" paradigm dictates that we assess critical safety liabilities before investing in extensive efficacy studies.[4]

General Cytotoxicity Assessment

Causality: A compound's therapeutic potential is meaningless if it is broadly toxic to all cells. Cytotoxicity assays are a vital first screen to determine the concentration window at which the compound can be studied without causing non-specific cell death.[15][16] We use the MTT assay, a reliable and cost-effective method that measures cellular metabolic activity as an indicator of cell viability.[17][18]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a panel of cells (e.g., HEK293 for normal cells, HeLa for cancer cells) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[17]

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCell TypeIC50 (µM)
HEK293Normal Human Kidney> 100
HeLaHuman Cervical Cancer45
Key Safety & Liability Assays

This panel of assays addresses the most common reasons for preclinical and clinical drug failure.

Visualization: In Vitro Safety Screening Workflow

G cluster_1 Phase 2: In Vitro Safety Screening Start Compound from Phase 1 Cytotoxicity General Cytotoxicity (MTT Assay) Start->Cytotoxicity Genotoxicity Genotoxicity (Ames Test) Cytotoxicity->Genotoxicity Cardiotoxicity Cardiotoxicity (hERG Assay) Cytotoxicity->Cardiotoxicity DDI Drug-Drug Interaction (CYP450 Inhibition) Cytotoxicity->DDI Decision Proceed to Efficacy Screening? Genotoxicity->Decision Cardiotoxicity->Decision DDI->Decision

Caption: Parallel workflow for assessing key safety liabilities of the compound.

A. Genotoxicity (Ames Test)

  • Causality: To assess the mutagenic potential of the compound.[19][20] A positive test indicates the chemical may be a carcinogen.[21][22]

  • Protocol Principle: The assay uses strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine.[20][21] The compound is incubated with the bacteria. If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-free medium.[23] The number of revertant colonies is proportional to the mutagenic potency.[19]

B. Cardiotoxicity (hERG Channel Assay)

  • Causality: Inhibition of the hERG potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia called Torsades de Pointes.[24][25][26] This is a critical safety checkpoint mandated by regulatory agencies.

  • Protocol Principle: Automated patch-clamp electrophysiology is the gold standard for this assessment.[24][25] Cells engineered to express the hERG channel are subjected to a voltage protocol that elicits a characteristic ion current. The assay directly measures the compound's ability to block this current across a range of concentrations to determine an IC50 value.[24]

C. Drug-Drug Interaction Potential (CYP450 Inhibition)

  • Causality: Cytochrome P450 (CYP) enzymes are responsible for metabolizing the majority of drugs.[27][28] If our compound inhibits a key CYP isoform, it could dangerously elevate the concentration of co-administered drugs, leading to toxicity.[27][29]

  • Protocol Principle: The assay is conducted using human liver microsomes, which contain a mixture of CYP enzymes.[29][30] A specific probe substrate for each major isoform (e.g., CYP3A4, 2D6, 2C9) is incubated with the microsomes in the presence of our test compound. The rate of metabolite formation is measured via LC-MS/MS. A reduction in metabolite formation indicates inhibition, and an IC50 value is calculated.[29][30]

Phase 3: Hypothesis-Driven Efficacy Screening

Authoritative Grounding: With a clean safety profile established in Phase 2, we proceed to efficacy screening. The diverse pharmacological activities reported for the pyrazole scaffold provide a rational basis for hypothesis generation.[1][2][31][32][33] We will explore three potential therapeutic areas based on precedent in the literature.

Visualization: Efficacy Screening Decision Tree

G Start Compound with Acceptable In Vitro Safety Profile Hypothesis Hypothesis Generation (Based on Pyrazole Scaffold) Start->Hypothesis H1 Anti-inflammatory? Hypothesis->H1 H2 Anticancer? Hypothesis->H2 H3 CNS Activity? Hypothesis->H3 Assay1 LPS-induced TNF-α Assay in Macrophages H1->Assay1 Assay2 Cancer Cell Line Panel (e.g., NCI-60) H2->Assay2 Assay3 CNS Receptor Binding Panel H3->Assay3

Caption: Decision tree for selecting targeted efficacy screening assays.

Hypothesis 1: Anti-inflammatory Activity
  • Rationale: The pyrazole core is present in celecoxib, a widely used COX-2 inhibitor.[1][31] This suggests a potential for anti-inflammatory action.

  • Experimental Protocol: Macrophage Activation Assay

    • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS).

    • Incubation: Incubate for 24 hours.

    • Quantification: Collect the cell supernatant and measure the concentration of pro-inflammatory cytokines, such as TNF-α or IL-6, using an ELISA kit.

    • Analysis: Determine the EC50 value for the inhibition of cytokine release.

Hypothesis 2: Anticancer Activity
  • Rationale: Many pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][2] The preliminary cytotoxicity data from Phase 2 (IC50 on HeLa vs. HEK293) can suggest selectivity.

  • Screening Approach: If the compound shows a favorable selectivity index (IC50 on normal cells >> IC50 on cancer cells), a broader screening against a panel of cancer cell lines representing different tumor types (conceptually similar to the NCI-60 panel) is warranted. This helps identify the cancer types most sensitive to the compound and can provide clues about its mechanism of action.

Hypothesis 3: Central Nervous System (CNS) Activity
  • Rationale: The literature contains reports of pyrazole analogs with anxiolytic, antidepressant, and neuroprotective properties.[1][34][35] If the in silico model predicted BBB penetration, exploring CNS targets is a logical step.

  • Screening Approach: A cost-effective method is to submit the compound to a commercial receptor binding panel service. This screens the compound at a fixed concentration (e.g., 10 µM) against dozens of common CNS targets (e.g., serotonin, dopamine, opioid, GABA receptors). A significant inhibition (>50%) of binding at a specific receptor identifies a "hit" that can be pursued with more detailed functional assays.

Data Synthesis & Go/No-Go Decision

The culmination of this preliminary screening is the integration of all data points into a comprehensive compound profile. This allows for a data-driven, objective decision on the future of the project.

Data Presentation: Compound Screening Scorecard

ParameterAssayResultAssessment
Drug-Likeness Lipinski's Rule of Five0 ViolationsGO
Cytotoxicity MTT (HEK293)IC50 > 100 µMGO (Low toxicity to normal cells)
Genotoxicity Ames TestNegativeGO
Cardiotoxicity hERG AssayIC50 > 30 µMGO (Low risk)
DDI Potential CYP3A4 InhibitionIC50 = 25 µMHOLD (Monitor in lead optimization)
Efficacy TNF-α InhibitionEC50 = 2 µMGO (Potent anti-inflammatory effect)
Selectivity Index IC50 (HEK293) / EC50 (TNF-α)> 50GO (Favorable therapeutic window)

Based on this hypothetical scorecard, 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole would be a strong candidate to advance to the lead optimization phase, with a primary focus on its anti-inflammatory properties. The moderate CYP3A4 inhibition would be flagged as a property to improve in subsequent medicinal chemistry efforts.

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Methodological & Application

Application of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole in neuroscience research.

Introduction: Unveiling the Potential of a Novel Neuroactive Scaffold

The confluence of a pyrazole nucleus and a pyrrolidine moiety in the chemical structure of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole presents a compelling scaffold for neuroscience research and drug development. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antidepressant, and anticancer properties.[1][2][3][4][5][6] The pyrazole ring system is a key pharmacophore in several clinically approved drugs.[1] Similarly, the pyrrolidine ring is a prevalent structural motif in a multitude of neuroactive compounds, contributing to their affinity for various central nervous system (CNS) targets.[7] The combination of these two pharmacologically significant entities in 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole suggests a high potential for novel neuropharmacological activities.

This guide provides a comprehensive overview of the potential applications of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole in neuroscience, from hypothesized mechanisms of action to detailed experimental protocols for its characterization. It is designed to be a practical resource for researchers seeking to explore the therapeutic promise of this and structurally related compounds.

Hypothesized Mechanism of Action: Targeting Key Neuromodulatory Pathways

Based on the known neuropharmacological profiles of pyrazole and pyrrolidine derivatives, 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole is hypothesized to exert its effects through modulation of one or more key CNS targets. The most probable candidates include the sigma-1 receptor and monoamine oxidase (MAO) enzymes.

The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in regulating cellular stress responses, neuronal plasticity, and neuroprotection.[8][9][10] Many synthetic compounds with a nitrogen-containing heterocyclic ring system exhibit high affinity for the sigma-1 receptor.[11]

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes is a well-established therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[12][13] Numerous pyrazoline derivatives have been shown to be potent MAO inhibitors.[13][14]

The potential signaling pathways that could be modulated by 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole are depicted below:

Hypothesized_Signaling_Pathways cluster_0 Potential Molecular Targets cluster_1 Downstream Cellular Effects cluster_2 Potential Therapeutic Outcomes Compound 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole Sigma1R Sigma-1 Receptor Compound->Sigma1R Binding MAO Monoamine Oxidase (A/B) Compound->MAO Inhibition Neuronal_Plasticity Enhanced Neuronal Plasticity Sigma1R->Neuronal_Plasticity Neuroprotection Increased Neuroprotection Sigma1R->Neuroprotection Neuroinflammation Reduced Neuroinflammation Sigma1R->Neuroinflammation Neurotransmitter_Levels Increased Monoamine Levels MAO->Neurotransmitter_Levels Cognitive_Enhancement Cognitive Enhancement Neuronal_Plasticity->Cognitive_Enhancement Disease_Modification Disease Modification in Neurodegeneration Neuroprotection->Disease_Modification Neuroinflammation->Disease_Modification Antidepressant Antidepressant Effects Neurotransmitter_Levels->Antidepressant Anxiolytic Anxiolytic Effects Neurotransmitter_Levels->Anxiolytic

Hypothesized signaling pathways for 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole.

Application Notes: Exploring Therapeutic Frontiers

The unique structural attributes of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole suggest its potential utility across a spectrum of neurological and psychiatric disorders.

Neurodegenerative Diseases
  • Alzheimer's Disease: By potentially acting as a sigma-1 receptor agonist, the compound could offer neuroprotective effects against amyloid-beta toxicity and promote neuronal survival.[15] Furthermore, pyrazole derivatives have been investigated for their ability to inhibit acetylcholinesterase, a key target in Alzheimer's therapy.[16]

  • Parkinson's Disease: Inhibition of MAO-B is a clinically validated approach for managing Parkinson's disease. The pyrazole scaffold is a known MAO inhibitor, suggesting a potential therapeutic role in slowing disease progression.[13]

  • Amyotrophic Lateral Sclerosis (ALS): Sigma-1 receptor modulation has emerged as a promising strategy for ALS, with some ligands showing protective effects in preclinical models.[17]

Mood and Anxiety Disorders
  • Depression: The potential for MAO-A inhibition makes this compound a candidate for antidepressant development.[12][14] Many pyrazoline derivatives have demonstrated significant antidepressant-like activity in animal models.[12][14]

  • Anxiety Disorders: The anxiolytic effects of pyrazoline derivatives have been documented, potentially mediated through interactions with MAO or other neurotransmitter systems.[12]

Epilepsy and Seizure Disorders
  • The pyrazole nucleus is present in compounds with demonstrated anticonvulsant activity.[18] This suggests that 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole could be investigated for its potential to suppress seizures.[18][19]

Neuroinflammation
  • Chronic neuroinflammation is a key pathological feature of many neurodegenerative and psychiatric disorders. Pyrazole derivatives have been shown to possess anti-inflammatory properties, including the ability to suppress microglial activation and the production of pro-inflammatory cytokines.[20][21][22][23][24]

Experimental Protocols: A Roadmap for Characterization

A systematic evaluation of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole requires a multi-tiered approach, encompassing both in vitro and in vivo assays. The following protocols provide a robust framework for characterizing its neuropharmacological profile.

In Vitro Characterization

1. Sigma-1 Receptor Binding Assay

This assay determines the affinity of the test compound for the sigma-1 receptor using a competitive radioligand binding format.[17][25][26]

  • Materials:

    • Membrane preparations from cells expressing the sigma-1 receptor (e.g., guinea pig brain or HEK293 cells overexpressing the receptor).

    • Radioligand: [³H]-(+)-pentazocine.[17][27]

    • Non-specific binding control: Haloperidol.[17][27]

    • Assay buffer: Tris-HCl buffer.

    • Scintillation cocktail and vials.

    • Glass fiber filters.

    • Multi-channel harvester.

  • Procedure:

    • Prepare serial dilutions of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole.

    • In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

    • Incubate at room temperature for a specified time (e.g., 120 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Parameter Description Example Value (Hypothetical)
IC50 Concentration of the compound that inhibits 50% of radioligand binding.50 nM
Ki Inhibitory constant, reflecting the binding affinity of the compound.25 nM

2. Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Substrate: Kynuramine (for MAO-A) or benzylamine (for MAO-B).

    • Assay buffer: Potassium phosphate buffer.

    • Fluorometer or spectrophotometer.

  • Procedure:

    • Pre-incubate the MAO enzyme with serial dilutions of the test compound.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C.

    • Stop the reaction and measure the formation of the product (e.g., 4-hydroxyquinoline for kynuramine) using a fluorometer or spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value for both MAO-A and MAO-B.

Enzyme IC50 (Hypothetical)
MAO-A 200 nM
MAO-B >10 µM

3. Neuroinflammation Assay in Microglial Cells

This assay assesses the anti-inflammatory potential of the compound by measuring its effect on lipopolysaccharide (LPS)-induced inflammation in microglial cells (e.g., BV-2 cell line).[22]

  • Materials:

    • BV-2 microglial cells.

    • Cell culture medium (e.g., DMEM).

    • Lipopolysaccharide (LPS).

    • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Griess reagent for nitric oxide measurement.

  • Procedure:

    • Plate BV-2 cells and allow them to adhere.

    • Pre-treat the cells with different concentrations of the test compound.

    • Stimulate the cells with LPS.

    • After incubation, collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Measure the concentration of nitrite (a stable product of nitric oxide) in the supernatant using the Griess reagent.

  • Data Analysis:

    • Quantify the reduction in cytokine and nitric oxide production in the presence of the test compound.

    • Determine the IC50 for the inhibition of each inflammatory marker.

4. Neuroprotection Assay in Neuronal Cell Lines

This assay evaluates the ability of the compound to protect neurons from a toxic insult (e.g., glutamate-induced excitotoxicity or oxidative stress).[20][21]

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y or primary neurons).

    • Neurotoxin (e.g., glutamate, H₂O₂).

    • Cell viability assay reagent (e.g., MTT or CellTiter-Glo).

  • Procedure:

    • Plate neuronal cells and allow them to differentiate.

    • Pre-treat the cells with the test compound.

    • Expose the cells to the neurotoxin.

    • After incubation, assess cell viability using a suitable assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the EC50 for the neuroprotective effect of the compound.

In Vivo Evaluation

1. Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used behavioral test to screen for potential antidepressant drugs.[14]

  • Animals: Mice or rats.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • After a specified pre-treatment time, place each animal in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

  • Data Analysis:

    • Compare the duration of immobility between the treated and control groups. A significant reduction in immobility suggests an antidepressant-like effect.

2. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a standard behavioral model for assessing anxiety-like behavior in rodents.[12]

  • Animals: Mice or rats.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal in the center of an elevated, plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

  • Data Analysis:

    • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

3. Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to evaluate the anticonvulsant potential of a compound.[18]

  • Animals: Mice or rats.

  • Procedure:

    • Administer the test compound or vehicle.

    • After the pre-treatment period, administer a convulsive dose of PTZ.

    • Observe the animals for the onset and severity of seizures.

  • Data Analysis:

    • A delay in the onset of seizures or a reduction in seizure severity in the treated group compared to the control group indicates anticonvulsant activity.

In_Vivo_Experimental_Workflow Start Compound Administration Pre-treatment Pre-treatment Period Start->Pre-treatment Behavioral_Testing Behavioral/Pharmacological Testing Pre-treatment->Behavioral_Testing FST Forced Swim Test Behavioral_Testing->FST Antidepressant EPM Elevated Plus Maze Behavioral_Testing->EPM Anxiolytic PTZ PTZ-Induced Seizures Behavioral_Testing->PTZ Anticonvulsant Data_Collection Data Collection & Analysis FST->Data_Collection EPM->Data_Collection PTZ->Data_Collection End Evaluation of Therapeutic Potential Data_Collection->End

Workflow for in vivo evaluation of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole.

Conclusion

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole represents a promising, yet underexplored, chemical entity for neuroscience research. Its structural composition, featuring both a pyrazole and a pyrrolidine ring, suggests a high likelihood of interaction with key CNS targets. The systematic application of the detailed protocols in this guide will enable researchers to thoroughly characterize its neuropharmacological profile and unlock its potential for the development of novel therapeutics for a range of debilitating neurological and psychiatric disorders.

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  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - Karger Publishers. (2021). CNS & Neurological Disorders - Drug Targets. Available at: [Link]

  • Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024). Chemistry & Biodiversity. Available at: [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - ijirset. (2020). International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders | Request PDF - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands - Celtarys Research. (2025). Celtarys Research. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (2020). Frontiers in Pharmacology. Available at: [Link]

  • (PDF) Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - ResearchGate. (2021). ResearchGate. Available at: [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - MDPI. (2024). Molecules. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022). Chemistry. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021). Frontiers in Pharmacology. Available at: [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Molecules. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). RASĀYAN Journal of Chemistry. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chemical Review and Letters. Available at: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - MDPI. (2021). Molecules. Available at: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences - EJBPS | ABSTRACT. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

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  • Defining the ligand-dependent proximatome of the sigma 1 receptor - Frontiers. (2023). Frontiers in Molecular Neuroscience. Available at: [Link]

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Application Note: High-Throughput Screening Assays for 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The compound 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole represents a privileged scaffold in CNS drug discovery, characterized by a pyrazole ring linked via an ethyl chain to a basic pyrrolidine moiety. This structural motif—an aromatic heterocycle connected to a tertiary amine—is the pharmacophoric core of many Sigma-1 Receptor (σ1R) ligands (e.g., PRE-084) and Histamine H3 antagonists.

This guide details the high-throughput screening (HTS) workflow to validate this compound and its analogs as σ1R modulators. The σ1R is a ligand-operated chaperone protein at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum (ER), critical for neuroprotection and cellular survival under stress.[1]

Key Mechanistic Insight: The pyrrolidine nitrogen (pKa ~9.5) mimics the N-terminus of endogenous neurosteroids or the basic center of classic sigma ligands like pentazocine, facilitating ionic interaction with Asp126 in the σ1R binding pocket.

Compound Properties & Handling

Successful HTS requires rigorous control over compound stability and solubility.

  • Chemical Structure: Pyrazole-Ethyl-Pyrrolidine.

  • Molecular Weight: ~165.24 g/mol .

  • Solubility Profile:

    • DMSO: Soluble > 100 mM.

    • Aqueous Buffer (pH 7.4): Moderate. The basic pyrrolidine ensures solubility in acidic media, but precipitation can occur in high-salt neutral buffers if >100 µM.

  • Storage: Store powder at -20°C under desiccated conditions. DMSO stocks (10 mM) should be aliquoted to avoid freeze-thaw cycles.

Critical Handling Protocol

To prevent "sticky" compound behavior (common with lipophilic amines) in automated liquid handlers:

  • Plate Type: Use Polypropylene (PP) intermediate plates for serial dilutions. Do not use Polystyrene (PS) for storage, as lipophilic amines adsorb to PS.

  • Diluent: Include 0.01% BSA or 0.005% Tween-20 in the assay buffer to minimize non-specific binding to tips and wells.

Primary HTS Assay: Competition Radioligand Binding

Objective: Determine the affinity (


) of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole for the σ1R using the selective radioligand [³H]-(+)-Pentazocine .
Assay Principle

This is a Scintillation Proximity Assay (SPA) or Filtration Assay. The compound competes with [³H]-(+)-Pentazocine for the σ1R binding site on membrane preparations from Jurkat cells or σ1R-overexpressing HEK293 cells.

Materials
  • Receptor Source: HEK293 membrane homogenates overexpressing human σ1R (

    
     fmol/mg protein).
    
  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Step-by-Step Protocol
  • Membrane Prep: Dilute membranes in Assay Buffer to a concentration of 5–10 µg protein/well.

  • Compound Dispensing:

    • Use an acoustic dispenser (e.g., Echo) or pin tool to transfer 50 nL of compound (10 mM DMSO stock) into 384-well assay plates.

    • Final test concentration range: 10 µM to 0.1 nM (11-point dose-response).

  • Radioligand Addition: Add 25 µL of [³H]-(+)-Pentazocine (Final concentration =

    
     value, typically ~3–5 nM).
    
  • Membrane Addition: Add 25 µL of membrane suspension.

  • Incubation: Incubate for 120 minutes at 37°C . (Note: σ1R kinetics are slow; room temperature is often insufficient for equilibrium).

  • Termination (Filtration):

    • Harvest onto GF/B filter plates pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce background.

    • Wash 3x with ice-cold Tris-HCl buffer.

  • Readout: Add liquid scintillator (25 µL) and read on a Microbeta or TopCount.

Data Analysis

Calculate % Inhibition and fit to a one-site competition model:



Convert 

to

using the Cheng-Prusoff equation:

Secondary Functional Assay: ER Stress Protection

Objective: Distinguish between Agonists (neuroprotective) and Antagonists (neuropathic pain/cancer). Agonists of σ1R prevent ER stress-induced cell death.

Assay Logic

σ1R agonists promote the dissociation of σ1R from the chaperone BiP (GRP78), allowing σ1R to stabilize IP3 receptors and prevent massive Ca²⁺ leak/apoptosis. We use Thapsigargin to induce ER stress.

Workflow Visualization

G cluster_0 Mechanism of Action Compound Compound (Pyrazole-Ethyl-Pyrrolidine) Cell CHO or HEK293 (σ1R+) Compound->Cell Pre-incubation (1 hr) Readout Cell Viability (CellTiter-Glo / ATP) Cell->Readout Luminescence Stress Stress Inducer (Thapsigargin 1µM) Stress->Cell Challenge (24 hrs) S1R σ1R Activation BiP BiP Dissociation S1R->BiP Survival Inhibit Apoptosis BiP->Survival

Figure 1: Functional Screening Workflow for Sigma-1 Receptor Agonism.

Protocol
  • Seeding: Plate HEK293 cells (2,000 cells/well) in 384-well white-walled plates. Incubate overnight.

  • Treatment: Add test compound (10 µM top dose) and incubate for 1 hour.

  • Stress Induction: Add Thapsigargin (1 µM final).

  • Incubation: 24 hours at 37°C / 5% CO₂.

  • Detection: Add CellTiter-Glo reagent (Promega). Shake for 2 mins, incubate 10 mins.

  • Quantification: Measure Luminescence.

    • Agonist Hit: Significant restoration of viability compared to Thapsigargin-only control.

    • Antagonist Hit: No rescue (or potentiation of toxicity).

Quality Control & Troubleshooting

ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.5If < 0.5, check pipette precision or increase membrane protein amount.
Signal:Background > 5:1High background? Use 0.5% PEI for filter soaking.
Solubility No precipitateIf turbid at 100 µM, lower top dose to 10 µM.
Hill Slope 1.0 ± 0.2If slope < 0.8, suspect negative cooperativity or multiple binding sites (e.g., σ2R cross-reactivity).

References

  • Sigma-1 Receptor Structure & Function : Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530. Link

  • Radioligand Binding Protocols : Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. Link

  • Pyrazole Scaffolds in Medicinal Chemistry : Kumar, R., et al. (2023).[2][3] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry." Current Topics in Medicinal Chemistry. Link

  • Functional Assays for Sigma Ligands : Fishback, J. A., et al. (2010). "Sigma1 receptor activation protects against oxidative stress-mediated damage." Journal of Neurochemistry. Link

Sources

Application Notes & Protocols: A Framework for Characterizing 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole (PZ-PYR-1)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the preclinical characterization of a novel chemical entity, 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole, hereafter designated as PZ-PYR-1 . Based on preliminary computational modeling, PZ-PYR-1 has been identified as a potential antagonist of a G-protein coupled receptor (GPCR) implicated in neuroinflammatory processes. This guide is designed for researchers in drug discovery and pharmacology, offering a logical, stepwise progression from fundamental compound characterization to complex cellular and functional assays. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility, which are paramount in preclinical research.[1][2][3]

Introduction: The Rationale for a Structured Approach

The journey of a novel compound from a chemical structure to a potential therapeutic is fraught with challenges. A significant portion of drug candidates fail due to suboptimal pharmacokinetic properties, lack of efficacy, or unforeseen toxicity.[4] A systematic and rigorous preclinical evaluation is therefore not just a regulatory requirement but a scientific necessity to mitigate these risks.[1][3] This guide proposes a tiered approach to investigating PZ-PYR-1, beginning with its basic properties and progressively building a comprehensive profile of its biological activity.

Our hypothetical target is a Gαi-coupled GPCR, predominantly expressed on microglia, which, upon activation by its endogenous ligand, suppresses cyclic adenosine monophosphate (cAMP) production and promotes the activation of the NF-κB signaling pathway, leading to a pro-inflammatory state.[5] PZ-PYR-1 is hypothesized to be an antagonist, blocking these downstream effects. The following experimental plan is designed to rigorously test this hypothesis.

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [style=filled, shape=box, fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end Figure 1: A tiered experimental workflow for characterizing PZ-PYR-1.

Section 1: Foundational Profiling

Physicochemical Characterization

Rationale: Before any biological testing, it is crucial to understand the fundamental physical and chemical properties of PZ-PYR-1.[6][7][8][9] These properties influence everything from compound handling and formulation to absorption and distribution in biological systems. Poor solubility, for instance, is a primary reason for the failure of promising drug candidates.[7]

Key Parameters & Protocols:

  • Purity Analysis (HPLC-UV/MS): To confirm the identity and purity of the compound batch. A purity of >98% is recommended for biological assays.

  • Solubility (Kinetic & Thermodynamic): Determining solubility in aqueous buffers (e.g., PBS, pH 7.4) and relevant assay media is essential for preparing accurate stock solutions and avoiding compound precipitation in assays.[10]

  • Lipophilicity (LogD7.4): Measured by shake-flask or chromatographic methods, LogD at physiological pH provides an estimate of a compound's ability to cross cell membranes.

  • Chemical Stability: Assessed in buffer, assay media, and plasma to ensure the compound does not degrade under experimental conditions, which would confound results.

ParameterMethodTarget ValueRationale
Purity HPLC-UV/MS>98%Ensures observed effects are from PZ-PYR-1, not impurities.
Kinetic Solubility Turbidimetry>50 µM in PBSEnsures compound remains in solution during initial screening assays.
LogD (pH 7.4) Shake-flask or HPLC1 - 3Optimal range for balancing membrane permeability and aqueous solubility.
Stability LC-MS analysis over time>90% remaining after 24hConfirms compound integrity throughout the duration of the assays.
In Vitro ADME & Toxicology Screening

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with potential toxicities, is a cornerstone of modern drug discovery.[4][11][12][13] These assays help to "de-risk" candidates by identifying potential liabilities before significant resources are invested.[10]

Key Assays:

  • Metabolic Stability: Incubating PZ-PYR-1 with liver microsomes or hepatocytes helps predict its metabolic clearance rate in vivo.[10]

  • CYP450 Inhibition: Assesses the potential for drug-drug interactions by determining if PZ-PYR-1 inhibits major cytochrome P450 enzymes.[10]

  • Plasma Protein Binding: Determines the fraction of PZ-PYR-1 bound to plasma proteins, as only the unbound fraction is typically pharmacologically active.[11]

  • Cell Viability/Cytotoxicity: Using a relevant cell line (e.g., the one used for functional assays) to determine the concentration range at which PZ-PYR-1 may cause non-specific toxicity.

Section 2: Target Engagement and Functional Potency

This section focuses on confirming that PZ-PYR-1 directly interacts with its intended target and quantifies its functional effect.

Target Binding: Radioligand Competition Assay

Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[14][15][16] In a competition assay, we measure the ability of the unlabeled test compound (PZ-PYR-1) to displace a known radioactive ligand ("hot" ligand) that binds to the target receptor. This allows for the determination of the binding affinity (Ki).[14][15]

Protocol: Competition Binding Assay

  • Prepare Materials:

    • Cell membranes from a cell line overexpressing the target GPCR.

    • Radioligand (e.g., ³H-labeled known antagonist).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • PZ-PYR-1 serial dilutions.

    • Non-specific binding control: A high concentration of a known, unlabeled ligand.

  • Assay Setup (96-well plate):

    • Add 25 µL of assay buffer to "Total Binding" wells.

    • Add 25 µL of non-specific binding control to "NSB" wells.

    • Add 25 µL of PZ-PYR-1 dilutions to "Competition" wells.

    • Add 25 µL of radioligand to all wells (at a concentration near its Kd).

    • Add 50 µL of cell membrane suspension to all wells to initiate the reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[15]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Functional Potency: cAMP Inhibition Assay

Rationale: Since the target is a Gαi-coupled receptor, agonist activation will lead to a decrease in intracellular cAMP levels. As a putative antagonist, PZ-PYR-1 should block this agonist-induced decrease. Homogeneous Time-Resolved Fluorescence (HTRF) assays are robust, high-throughput methods for quantifying cAMP.[17][18][19][20][21]

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} end Figure 2: Gαi signaling pathway and the antagonist action of PZ-PYR-1.

Protocol: HTRF cAMP Antagonist Assay

  • Cell Culture: Plate cells expressing the target receptor in a 384-well assay plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of PZ-PYR-1.

    • Add PZ-PYR-1 dilutions to the cell plate and pre-incubate for 15-30 minutes. This allows the antagonist to bind to the receptor.

  • Agonist Stimulation: Add a known agonist for the receptor at its EC80 concentration (the concentration that gives 80% of its maximal effect). This provides a robust signal window for measuring inhibition.

  • Incubation: Incubate for 30 minutes at room temperature to allow for cAMP modulation.[20]

  • Lysis and Detection:

    • Add the HTRF detection reagents: cAMP-d2 and anti-cAMP cryptate, diluted in lysis buffer.[21]

    • Incubate for 60 minutes at room temperature.[17][21]

  • Read Plate: Measure the HTRF signal on a compatible plate reader (excitation at 320-340 nm, emission at 665 nm and 620 nm).[21]

  • Data Analysis: The ratio of the two emission wavelengths is used to calculate the concentration of cAMP. Plot the dose-response curve for PZ-PYR-1 and determine its IC50 value.

Cellular Target Engagement: CETSA

Rationale: The Cellular Thermal Shift Assay (CETSA) provides direct evidence of compound binding to its target protein within intact cells.[22][23] The principle is that a protein becomes more thermally stable when bound to a ligand.[22][24] This assay confirms that PZ-PYR-1 can cross the cell membrane and engage its intracellular target in a physiological context.[24]

Protocol: Isothermal Dose-Response CETSA

  • Cell Treatment: Treat intact cells with a range of PZ-PYR-1 concentrations for 1 hour at 37°C.[25] Include a vehicle (DMSO) control.

  • Heat Challenge: Heat the cell suspensions at a single, predetermined temperature (the Tagg of the target protein, found from an initial melt curve experiment) for 3 minutes, followed by cooling.[25][26]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.[24]

  • Separation: Centrifuge the lysates at high speed (20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[24]

  • Quantification:

    • Collect the supernatant.

    • Quantify the amount of soluble target protein remaining in each sample using Western blotting or a specific immunoassay.[26]

  • Data Analysis: Plot the amount of soluble protein against the concentration of PZ-PYR-1. A positive result is a dose-dependent increase in the amount of soluble protein, indicating stabilization.

Section 3: Mechanism of Action & Selectivity

This section aims to further elucidate how PZ-PYR-1 works and to ensure it is not acting on other unwanted targets.

G-Protein Dissociation: BRET Assay

Rationale: To confirm that PZ-PYR-1 acts at the level of the receptor-G protein interface, a Bioluminescence Resonance Energy Transfer (BRET) assay can be used.[27][28][29] This assay directly measures the dissociation of the Gβγ subunit from the Gα subunit upon receptor activation.[30] An antagonist should block this agonist-induced dissociation. BRET offers high sensitivity and real-time kinetics in living cells.[30][31]

dot graph G { node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} end Figure 3: Principle of the G-protein dissociation BRET assay.

Protocol: G-Protein BRET Assay

  • Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the target GPCR, a Gα subunit fused to a BRET donor (e.g., Rluc), and a Gβγ subunit fused to a BRET acceptor (e.g., Venus).[30]

  • Assay Plate: Plate the transfected cells in a white, 96-well microplate.

  • Compound Treatment: As in the cAMP assay, pre-incubate the cells with serial dilutions of PZ-PYR-1.

  • Substrate Addition & Agonist Stimulation: Add the BRET substrate (e.g., coelenterazine h) and immediately add the agonist (EC80 concentration).

  • BRET Measurement: Measure luminescence at the donor and acceptor emission wavelengths immediately and kinetically over time.

  • Data Analysis: Calculate the BRET ratio. An antagonist will block the agonist-induced decrease in the BRET signal in a dose-dependent manner.

Downstream Signaling: NF-κB Activation Assay

Rationale: Since the hypothetical pathway involves NF-κB, it is critical to confirm that PZ-PYR-1 can block this downstream event. NF-κB activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus.[5][32] This can be measured using several methods, including high-content imaging or a reporter gene assay.[5]

Protocol: NF-κB (p65) Translocation by Immunofluorescence

  • Cell Culture: Plate microglia-like cells (e.g., BV-2) on 96-well imaging plates.

  • Treatment: Pre-treat cells with PZ-PYR-1 dilutions for 30 minutes.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent known to activate the pathway (e.g., Lipopolysaccharide (LPS), which activates TLR4 signaling and converges on NF-κB).[33][34][35][36][37]

  • Fix and Permeabilize: After a 60-minute stimulation, fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Staining:

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Stain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content automated microscope. Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An effective antagonist will prevent the LPS-induced increase in the nuclear-to-cytoplasmic p65 ratio.

Section 4: Integrated Disease-Relevant Cellular Model

Rationale: The final in vitro step is to test PZ-PYR-1 in a more complex, disease-relevant model. Using primary microglia or a microglial cell line, we can simulate a neuroinflammatory event and measure the ability of PZ-PYR-1 to suppress the release of key inflammatory mediators.[33][36][37]

Protocol: LPS-Induced Cytokine Release in Microglia

  • Cell Culture: Plate primary microglia or BV-2 cells in a 24-well plate.

  • Pre-treatment: Treat the cells with various concentrations of PZ-PYR-1 for 1 hour. Include a vehicle control and a positive control inhibitor (e.g., a known NF-κB inhibitor).

  • Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours to allow for cytokine production and release.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using a specific ELISA kit.

  • Data Analysis: Plot the TNF-α concentration against the PZ-PYR-1 concentration to determine the IC50 for inhibiting the inflammatory response.

Conclusion

This structured application guide provides a robust framework for the initial characterization of PZ-PYR-1. By systematically progressing through foundational profiling, target engagement, mechanism of action, and disease-relevant functional assays, researchers can build a comprehensive data package. This logical progression ensures that each step is built upon validated results from the previous one, maximizing the efficiency of the discovery process and providing a solid foundation for subsequent in vivo studies. The emphasis on appropriate controls and multiple, orthogonal assay formats is designed to build confidence in the data and fulfill the principles of rigorous preclinical science.[2][38]

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  • MDPI. Monitoring the Levels of Cellular NF-κB Activation States. [Link]

  • PDSP. Assay Protocol Book. [Link]

  • National Institutes of Health. RNF11 modulates microglia activation through NF-κB signalling cascade. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in solution, drawing upon established principles of pyrazole chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole in solution?

A1: The stability of pyrazole derivatives like 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole in solution is primarily influenced by several factors:

  • pH: The pH of the solution can significantly impact the stability of pyrazole derivatives, especially if there are ionizable functional groups.[1] For this compound, the pyrrolidine nitrogen is basic and can be protonated at acidic pH, potentially altering its stability profile.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1][2] The thermal stability of N-alkylpyrazoles can vary depending on the nature of the substituent.[3]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation in some pyrazole compounds.[4]

  • Oxidizing Agents: While the pyrazole ring is relatively resistant to oxidation, the presence of strong oxidizing agents or dissolved oxygen could lead to degradation.[4]

  • Solvent: The choice of solvent can influence stability. Protic solvents, for instance, may participate in degradation reactions like hydrolysis if susceptible functional groups were present.

Q2: What are the likely degradation pathways for 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole?

A2: Based on the structure of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole and general knowledge of pyrazole chemistry, potential degradation pathways include:

  • Oxidation: The pyrrolidine ring and the ethyl bridge could be susceptible to oxidation, potentially leading to N-oxides or other oxidation products. The pyrazole ring itself is generally stable to oxidation, but substituents can be attacked.[5]

  • Photodegradation: If the molecule absorbs UV or visible light, it may undergo photochemical reactions, leading to rearrangements or cleavage.[4][6]

  • Acid-Base Reactions: While not a degradation pathway in itself, the basicity of the pyrrolidine nitrogen means it will exist as a salt in acidic solutions.[7] This could influence its solubility and interaction with other components in the solution.

It is important to note that without specific experimental data, these are predicted pathways. A forced degradation study is the most effective way to identify the actual degradation products.[4][8][9]

Q3: What are the recommended storage conditions for solutions of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole?

A3: To ensure the stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, such as 2-8 °C or -20 °C, to minimize thermal degradation.

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.

  • Atmosphere: For long-term storage, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of compound potency or concentration over time in solution. Degradation of the compound.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light. 2. Check pH: Measure the pH of the solution. If it is strongly acidic or basic, consider buffering the solution to a more neutral pH if your experimental conditions allow. 3. Perform a Forced Degradation Study: To identify the cause of instability, subject the compound to stress conditions (acid, base, peroxide, heat, light) and analyze the samples by a stability-indicating method like HPLC.[4][8]
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize New Peaks: Use mass spectrometry (MS) to determine the molecular weights of the new peaks and deduce their potential structures. 2. Correlate with Stress Conditions: Analyze the results from your forced degradation study to see which stress condition(s) produce these new peaks. This will help identify the degradation pathway.
Precipitation of the compound from solution. Poor solubility or formation of an insoluble degradation product.1. Assess Solubility: The solubility of pyrazole derivatives can be influenced by factors like pH and the choice of solvent.[1] Consider using a co-solvent or adjusting the pH to improve solubility. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To investigate the stability of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole under various stress conditions.

Materials:

  • 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector or LC-MS

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[10]

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a suitable, validated stability-indicating HPLC method. A reverse-phase HPLC method is often preferred for its ability to separate polar compounds.[10][11][12]

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and quantify the major degradation products.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.

Below is a visual representation of the experimental workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH) Stock->Base Expose to Oxidation Oxidative Degradation (3% H₂O₂) Stock->Oxidation Expose to Thermal Thermal Degradation (60°C) Stock->Thermal Expose to Photo Photolytic Degradation (ICH Q1B) Stock->Photo Expose to Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Collect Base->Sampling Collect Oxidation->Sampling Collect Thermal->Sampling Collect Photo->Sampling Collect HPLC HPLC/LC-MS Analysis Sampling->HPLC Analyze Data Data Analysis (% Degradation, Peak ID) HPLC->Data Interpret

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway Visualization

The following diagram illustrates a hypothetical oxidative degradation pathway for 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole, leading to the formation of an N-oxide, a common metabolic and degradation product for tertiary amines.

Degradation_Pathway Parent 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole C₁₁H₁₇N₃ Oxidant [O] Parent->Oxidant Product 1-[2-(1-Oxidopyrrolidin-1-yl)ethyl]-1H-pyrazole C₁₁H₁₇N₃O Oxidant->Product Oxidation

Caption: Hypothetical oxidative degradation pathway.

References

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 1(4), 170-175. Retrieved from [Link]

  • Hypha Discovery. (2024, June 28). Intramolecular reactions and chemical degradation. Retrieved from [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12. Retrieved from [Link]

  • Kappe, C. O. (2021). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 19(40), 8683-8703. Retrieved from [Link]

  • Liu, J., et al. (2025). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. ResearchGate. Retrieved from [Link]

  • M. A. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry, 64(18), 13636-13654. Retrieved from [Link]

  • MDPI. (2020, July 30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • MDPI. (2022, November 30). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • ResearchGate. (2018, April 18). (PDF) Features of thermal decomposition of N-substituted tetrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • The Pharma Review. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • T. M. (2022, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • T. M. (2024, November 24). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • T. H. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • V. V. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • W. A. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Y. D. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]

  • Z. H. (2019, April 29). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Z. S. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

Sources

Optimization of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: OPT-PYR-084 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Context: In vivo Pharmacokinetics (PK) and Efficacy Studies[1]

Introduction: Understanding Your Compound

Welcome to the technical support portal. You are working with 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole , a structure characteristic of Sigma-1 receptor (σ1R) ligands .[1] This scaffold combines a lipophilic pyrazole head with a basic pyrrolidine tail, linked by an ethyl chain.[1]

This chemical architecture presents specific challenges:

  • Basicity: The pyrrolidine nitrogen (pKa ≈ 9.2–9.[1]5) dictates pH-dependent solubility.[1]

  • Lipophilicity: The pyrazole ring drives tissue distribution (CNS penetration) but limits aqueous solubility.[1]

  • Metabolic Liability: The ethyl linker is susceptible to oxidative dealkylation.[1]

This guide replaces generic protocols with a chemically grounded optimization strategy.

Module 1: Formulation & Solubility Troubleshooting

User Issue: "My compound precipitates when I add PBS, or the solution is cloudy."

Root Cause Analysis

As a free base, this molecule is hydrophobic.[1] Adding it directly to neutral buffers (PBS, pH 7.[1]4) causes immediate precipitation because the pyrrolidine nitrogen is not fully protonated.[1] You must convert it to a salt form in situ or use complexing agents.[1]

The Protocol: "In Situ" Salt Formation

Do not use DMSO if you can avoid it (DMSO can interfere with channel assays and BBB permeability).[1] Use this aqueous-based protocol first.

  • Weighing: Weigh the required amount of free base.

  • Acidification: Add 0.1 M HCl (approx. 0.9 molar equivalents relative to the compound).[1] Vortex until clear.

    • Why? This converts the pyrrolidine amine into a hydrophilic hydrochloride salt.[1]

  • Dilution: Add 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.

  • Adjustment: Slowly adjust pH to 6.0–6.5 using 0.1 M NaOH.

    • Critical: Do not exceed pH 7.0, or the free base will crash out.[1]

Visualization: Formulation Decision Tree

Use this logic flow to select the correct vehicle based on your route of administration.

FormulationLogic Start Start: Solid Compound CheckSalt Is it a Salt (HCl/Fumarate)? Start->CheckSalt FreeBase Free Base Form CheckSalt->FreeBase No SaltForm Salt Form CheckSalt->SaltForm Yes Acidify Add 1.0 eq 0.1M HCl FreeBase->Acidify Dissolve Dissolve in Saline SaltForm->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear Acidify->CheckClear AddCD Add 20% HP-beta-CD CheckClear->AddCD No (Cloudy) AddCosolvent Add 5% Tween-80 + 5% PEG400 CheckClear->AddCosolvent Still Cloudy Final Filter Sterilize (0.22 um) Ready for Injection CheckClear->Final Yes AddCD->CheckClear AddCosolvent->Final

Figure 1: Step-by-step decision tree for solubilizing basic pyrazole-pyrrolidine derivatives.

Module 2: Dosage Strategy (PK/PD)

User Issue: "I am seeing inconsistent behavioral results at 10 mg/kg."

Scientific Insight: The Biphasic Sigma Effect

Sigma-1 receptor ligands often exhibit a bell-shaped dose-response curve .[1]

  • Low Dose (0.1 – 1.0 mg/kg): High specificity for σ1R.[1] Neuroprotective/nootropic effects.[1][2]

  • Medium Dose (10 – 30 mg/kg): Loss of selectivity.[1] Potential binding to σ2R, Histamine (H3), or Dopamine transporters.[1]

  • High Dose (>50 mg/kg): Off-target toxicity (seizures, sedation).[1]

Recommended Dose-Escalation Protocol

Do not jump straight to high doses. Perform a logarithmic escalation study.

Dose Group (IP)Est.[1] Cmax (Plasma)Target MechanismExpected Observation
0.5 mg/kg ~50–100 nMHigh-affinity σ1R agonismSubtle cognitive enhancement; Anti-allodynia.[1]
3.0 mg/kg ~300–600 nMRobust σ1R saturationOptimal Therapeutic Window for most CNS models.[1]
10 mg/kg ~1–2 µMσ1R + σ2R / Off-targetCeiling effect; potential sedation masking efficacy.[1]
30 mg/kg >5 µMNon-specific bindingToxic Threshold. Watch for tremors/hypolocomotion.[1]

Key Reference: Studies on the analog PRE-084 demonstrate that efficacy often peaks between 0.25 and 3 mg/kg, disappearing at higher doses due to functional antagonism or physiological masking [1].

Module 3: Pharmacokinetics & Metabolism

User Issue: "The effect wears off after 60 minutes. Is the half-life too short?"

Metabolic Vulnerability

The ethyl bridge connecting the pyrazole and pyrrolidine is a metabolic "soft spot."[1]

  • N-Dealkylation: CYP450 enzymes (likely CYP2D6 or rodent equivalent CYP2D2) will attack the pyrrolidine nitrogen, cleaving the tail.[1]

  • N-Oxidation: The pyrrolidine ring can form N-oxides, which are highly polar and do not cross the blood-brain barrier (BBB).[1]

Optimization Workflow

If half-life (


) is < 1 hour, proceed with the following modifications:
  • Route Switch: Switch from Intraperitoneal (IP) to Subcutaneous (SC). This creates a "depot" effect, smoothing out the

    
     and extending duration of action.[1]
    
  • Deuteration (Advanced): If synthesis allows, deuterating the ethyl linker (replacing H with D) can slow down dealkylation (Kinetic Isotope Effect) without changing binding affinity.[1]

Visualization: PK Optimization Loop

PK_Loop Dose Administer Dose (IP/SC) Sample Plasma Sampling (15, 30, 60, 120 min) Dose->Sample Analyze LC-MS/MS Analysis Sample->Analyze Decision t1/2 > 2h? Analyze->Decision Success Proceed to Efficacy Model Decision->Success Yes Fail High Clearance Decision->Fail No Modify Switch Vehicle (Microspheres/Oil) Fail->Modify Modify->Dose

Figure 2: Iterative Pharmacokinetic optimization loop.

Module 4: Safety & Toxicity FAQ

Q: The mice are exhibiting head twitches immediately after injection. A: This is likely an acute serotonergic or histaminergic response, not necessarily σ1R mediated.[1]

  • Action: Check your pH.[1] If the solution is too acidic (pH < 5), it causes peritoneal irritation (writhing), which mimics behavioral pain/seizures.[1] Buffer to pH 6.5.

Q: Can I co-administer with BD-1047? A: Yes. To prove your effect is σ1R-mediated, you must block it.[1]

  • Protocol: Administer BD-1047 (Sigma-1 antagonist) at 3–10 mg/kg (IP) exactly 20 minutes before your pyrazole compound.[1] If the therapeutic effect disappears, your mechanism is confirmed [2].[1]

References

  • Maurice, T., et al. (2001).[1] "The sigma1 (sigma1) receptor agonist PRE-084 attenuates N-methyl-D-aspartate receptor antagonist-induced amnesia in mice."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Matsumoto, R.R., et al. (2001).[1] "Characterization of the effects of sigma ligands on cocaine-induced behaviors in mice." Neuropharmacology.

  • Guitart, X., et al. (2004).[1] "Sigma receptors: biology and therapeutic potential."[1] Psychopharmacology.

  • FDA Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." (For allometric scaling principles).

Sources

Technical Support Center: A-Z Guide for Investigating Off-Target Effects of Novel Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Message from the Senior Application Scientist

Welcome to the troubleshooting and guidance center for researchers working with novel pyrazole-containing compounds. My name is Dr. Evelyn Reed, and I'll be your guide. The compound you are working with, 1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole, is a novel entity. As such, there is currently no specific published data detailing its off-target effects.

This is a common scenario in drug discovery and chemical biology. When working at the frontier of science, we are often the first to characterize a new molecule's behavior. This guide is designed to provide you with the foundational principles, robust methodologies, and troubleshooting frameworks necessary to systematically identify, understand, and mitigate potential off-target effects of your novel pyrazole-based compound. We will use the pyrazole and pyrrolidine scaffolds as guiding examples to anticipate potential interactions.

This comprehensive resource is structured in a question-and-answer format to directly address the challenges you may encounter. Let's begin.

Part 1: Foundational Questions & Initial Troubleshooting

Question 1: I'm observing an unexpected or inconsistent phenotype in my cellular assays that doesn't align with the presumed target's known function. Could this be an off-target effect?

This is a classic sign of a potential off-target interaction. Before jumping to complex off-target screening, it's crucial to rule out experimental variability and other common issues.

Causality Behind Experimental Choices: An unexpected phenotype can arise from simple experimental error, compound instability, or true off-target pharmacology. A systematic, stepwise approach ensures you don't waste resources on expensive screening before validating the initial observation.

Troubleshooting Steps:

  • Repeat and Control: First, repeat the experiment meticulously. If an experiment fails once, it could be a simple human error.[1][2] If it fails a second time with the same unexpected result, begin a formal troubleshooting process.[1][2]

  • Validate Compound Integrity and Solubility:

    • Visual Inspection: Check your stock and working solutions for any signs of precipitation or cloudiness.[3] Poor solubility can lead to inconsistent concentrations in your assay wells.

    • Confirm Structure and Purity: Use techniques like LC-MS and NMR to confirm the identity and purity of your compound batch. Impurities could be responsible for the observed activity.

  • Perform a Dose-Response Analysis: Off-target effects are often observed at higher concentrations. If the unexpected phenotype only manifests at concentrations significantly above the IC50/EC50 for your primary target, it strongly suggests an off-target liability.[4]

  • Use a Structurally Unrelated Control Compound: Test a known, validated inhibitor of your primary target that has a different chemical scaffold. If this control compound recapitulates the expected phenotype without causing the unexpected one, this points towards your pyrazole compound as the source of the anomalous result.[4]

  • Genetic Validation: The gold standard for confirming on-target effects is to use genetic tools. Use CRISPR/Cas9 or siRNA to knock down or knock out your intended target.[4][5] If the phenotype of the genetically perturbed cells does not match the phenotype induced by your compound, the likelihood of an off-target effect is very high.[4][5]

Part 2: Systematic Off-Target Identification

Question 2: I've confirmed my initial observation is robust and likely due to an off-target effect. What are my options for identifying the unknown target(s)?

Once you have high confidence that an off-target effect is occurring, you can move to systematic identification methods. These range from broad, unbiased screens to more focused, hypothesis-driven approaches.

Expertise & Experience: The choice of method depends on the available resources, the nature of your compound, and what you can infer from its chemical structure. Most small molecules interact with multiple targets, with estimates suggesting an average of 6-11 interactions per drug.[6][7] Therefore, a multi-pronged approach is often most effective.

Here is a summary of common experimental and computational approaches:

MethodTypeKey AdvantagesKey Limitations
Computational Prediction In SilicoRapid, cost-effective, screens vast target space.[8][9]Predictive, requires experimental validation; accuracy depends on the algorithm and training data.[5]
Kinome Scanning In Vitro (Biochemical)Comprehensive profile against hundreds of kinases; highly sensitive.[4][10]Limited to kinases; in vitro results may not fully translate to a cellular context.[4]
Broad Target Profiling In Vitro (Biochemical)Screens against diverse target classes (GPCRs, ion channels, nuclear receptors, etc.).[11]Can be expensive; may miss targets not included in the panel.
Chemical Proteomics Cell-BasedUnbiased, identifies direct binding partners in a native cellular environment.[12]Requires synthesis of a modified compound probe, which can alter activity.[12]
Cellular Thermal Shift Assay (CETSA) Cell-BasedConfirms direct target engagement in intact cells without modifying the compound.[4]Indirect method; requires a specific antibody for each potential target, making it better for validation than discovery.[4]

Authoritative Grounding: The pyrazole scaffold is a common feature in many kinase inhibitors.[13][14] Therefore, if your primary target is not a kinase, performing a comprehensive kinome scan is a logical and high-priority first step to identify potential off-target kinase interactions.[10][15]

Part 3: Experimental Protocols & Workflows

Question 3: How do I design a workflow to systematically investigate and validate a suspected off-target?

Trustworthiness: This workflow is designed as a self-validating system. Each step provides a go/no-go decision point and informs the design of the subsequent experiment, ensuring a high degree of confidence in the final result.

Logical Workflow for Off-Target Identification and Validation

OffTarget_Workflow A Unexpected Phenotype Observed in Cellular Assay B Perform Dose-Response & Use Orthogonal Inhibitor A->B Robust Observation C Genetic Validation (CRISPR/siRNA) B->C Phenotype Confirmed with Test Compound Only D Computational Prediction (In Silico Screening) C->D Phenotype is Off-Target E Broad Experimental Screen (e.g., Kinome Scan) D->E F Confirm Hit in Orthogonal Assay (e.g., Binding or Enzymatic Assay) E->F Identify High-Confidence Hits G Confirm Cellular Engagement (e.g., CETSA or BRET/FRET) F->G Hit Confirmed H Validate Phenotypic Role (Genetic knockdown of new target) G->H Engagement Confirmed I Validated Off-Target H->I Phenotype Recapitulated

Caption: A stepwise workflow for identifying and validating off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that your pyrazole compound directly binds to a suspected off-target protein in a cellular environment.[4]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat intact cells with either your test compound at a relevant concentration (e.g., 10x EC50 of the off-target effect) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).[4]

  • Cell Lysis: Harvest and lyse the cells using freeze-thaw cycles or gentle detergents to release the cellular proteins.

  • Heating: Aliquot the cell lysates into different tubes and heat them across a precise temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.[4]

  • Protein Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the precipitated, denatured proteins.[4]

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the suspected target protein remaining using Western Blot or ELISA.

  • Data Analysis: For each temperature point, quantify the amount of soluble target protein. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates thermal stabilization due to direct binding.[4]

Part 4: Mitigation and Compound Optimization

Question 4: I've identified and validated an off-target. What are the strategies to reduce or eliminate this unwanted activity?

Identifying an off-target is not the end of the road. It provides crucial information for the rational design of more selective compounds.

Expertise & Experience: This process, often called "scaffold hopping" or "lead optimization," involves making targeted chemical modifications to your compound to decrease its affinity for the off-target while maintaining or improving its affinity for the primary target.

Strategies for Mitigation:

  • Structure-Activity Relationship (SAR) Analysis:

    • Synthesize and test a small library of analogues of your pyrazole compound. Make systematic modifications to different parts of the molecule (the pyrazole core, the pyrrolidine ring, and the ethyl linker).

    • Screen these analogues against both your primary target and the identified off-target. This will help you understand which chemical features are responsible for the off-target binding.

  • Scaffold Hopping:

    • If SAR analysis shows that a particular core (e.g., the pyrazole ring) is inherently non-selective, you may need to replace it with a different heterocyclic system.[16] For instance, replacing an electron-rich ring with a more electron-poor one can mitigate oxidative metabolism and alter target profiles.[16]

  • Structure-Based Design:

    • If crystal structures of your compound bound to both the on- and off-targets are available (or can be generated via homology modeling), you can use this information to design modifications.

    • Identify differences in the binding pockets of the two targets. Design new analogues that introduce steric clashes with the off-target's binding site or form favorable interactions only possible with the on-target.

Signaling Pathway Analysis

Understanding how your on- and off-targets function is critical. If your on-target inhibits Pathway A to achieve a therapeutic effect, but your off-target inhibits Pathway B leading to toxicity, your goal is to break the interaction with Pathway B.

Signaling_Pathway cluster_0 Desired On-Target Effect cluster_1 Undesired Off-Target Effect A Pyrazole Compound B Primary Target (e.g., Kinase A) A->B C Pathway A B->C Inhibition D Therapeutic Effect C->D E Pyrazole Compound F Off-Target (e.g., Kinase X) E->F G Pathway B F->G Inhibition H Toxic/Unwanted Effect G->H

Sources

Validation & Comparative

Technical Validation Guide: 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole (PyEP)

[1][2]

Executive Summary & Mechanism of Action

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole (PyEP) represents a "minimalist pharmacophore" for the Sigma-1 Receptor (σ1R) .[1] Unlike complex ligands (e.g., Haloperidol, PRE-084) which contain bulky hydrophobic tails (phenyl, adamantyl, or cyclohexyl groups), PyEP consists solely of the essential "Basic Amine + Linker + Heterocycle" core.

This unique structure makes PyEP an invaluable fragment-based tool for:

  • Binding Site Mapping: Validating the essential interaction between the basic nitrogen and the aspartate residue (D126) in the σ1R binding pocket without the interference of steric bulk.

  • Selectivity Screening: Serving as a control to distinguish between σ1R-specific effects and off-target Histamine H3 activity (due to the ethyl-pyrrolidine motif).[1]

Mechanism of Action

The σ1R is a ligand-operated molecular chaperone located at the Mitochondria-Associated Membrane (MAM).[1]

  • Resting State: σ1R is complexed with BiP (Binding immunoglobulin Protein) at the MAM.

  • Ligand Binding: The protonated pyrrolidine nitrogen of PyEP forms an ionic bond with Asp126 (D126) in the σ1R cupin-like domain.

  • Effect: This binding triggers the dissociation of σ1R from BiP, allowing σ1R to chaperone IP3 receptors (stabilizing Ca2+ flux) or translocate to the Plasma Membrane (PM) to modulate ion channels.

Comparative Analysis: PyEP vs. Gold Standards[1][2]

To validate PyEP, it must be benchmarked against established ligands. The following table contrasts PyEP with the industry standards (+)-Pentazocine (Agonist) and Haloperidol (Antagonist).

Table 1: Physicochemical and Pharmacological Comparison
FeaturePyEP (The Tool) (+)-Pentazocine (Standard Agonist) Haloperidol (Standard Antagonist)
Molecular Weight ~165.24 g/mol 285.42 g/mol 375.86 g/mol
Core Pharmacophore Pyrazole-Ethyl-PyrrolidineBenzomorphanButyrophenone
σ1R Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Low-Mid nM Range (Predicted) *~3.0 nM~1.0 nM
Binding Mode Fragment-Based: Primarily ionic interaction with D126.Full Occupancy: Ionic (D126) + Hydrophobic pocket filling.Full Occupancy: Ionic + Extensive hydrophobic interactions.
Primary Utility Fragment screening, Lead optimization, Negative control for steric bulk.Defining agonist activity; Radioligand binding standard.Defining antagonist activity; Antipsychotic models.
Key Off-Target Histamine H3 Receptor (High risk due to ethyl-pyrrolidine tail).[1]Opioid Receptors (weak).Dopamine D2 (High affinity).

*Note: As a fragment probe, PyEP typically exhibits lower affinity than fully optimized drugs, making it ideal for competitive displacement assays to detect high-affinity hits.

Experimental Validation Protocols

To establish PyEP as a valid tool in your workflow, you must perform the following self-validating assays.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Reagents:

  • Source: Guinea pig brain membranes or CHO cells overexpressing human σ1R.

  • Radioligand: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2-3 nM final concentration).
    
  • Non-specific Control: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Incubate membrane homogenates (100 µg protein) with

    
     and varying concentrations of PyEP (
    
    
    M to
    
    
    M).
  • Equilibrium: Incubate for 120 minutes at 37°C (Critical: σ1R kinetics are slow; shorter times yield artifacts).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[PyEP]. Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • The curve must be sigmoidal with a Hill slope near -1.0.[1]

  • If PyEP

    
     > 10 µM, the batch is degraded or the compound is acting as a "minimal binder" requiring higher concentrations.
    
Protocol B: Functional Ca2+ Mobilization Assay (The "Chaperone Test")

Objective: Confirm if PyEP acts as an agonist (enhancing Ca2+ flow) or antagonist . σ1R agonists potentiate Bradykinin-induced Ca2+ release.[1]

Workflow:

  • Cell Line: NG108-15 or SK-N-SH neuroblastoma cells.[1][2]

  • Loading: Load cells with Fura-2 AM (calcium indicator) for 30 mins.

  • Pre-treatment: Treat cells with PyEP (1-10 µM) for 30 mins.

  • Stimulation: Apply Bradykinin (BK) to trigger IP3-mediated Ca2+ release.[1]

  • Measurement: Monitor Ratio (340/380 nm) fluorescence.

Interpretation:

  • Agonist Profile: PyEP treatment results in a larger Ca2+ peak compared to BK alone (similar to PRE-084).

  • Antagonist Profile: PyEP reduces the Ca2+ peak or has no effect on the BK response (similar to NE-100).[1]

Pathway Visualization

The following diagram illustrates the validated signaling pathway of σ1R and the critical intervention point of PyEP.

Sigma1_Pathwaycluster_MAMMitochondria-Associated Membrane (MAM)BiPBiP (GPR78)Sigma1_InactiveSigma-1 Receptor(Inactive/Bound to BiP)BiP->Sigma1_InactiveSequestersSigma1_ActiveSigma-1 Receptor(Active/Dissociated)Sigma1_Inactive->Sigma1_ActiveDissociationIP3RIP3 ReceptorSigma1_Active->IP3RChaperones/StabilizesCa_FluxCytosolic Ca2+ IncreaseIP3R->Ca_FluxPotentiatesPyEPPyEP(Ligand Input)PyEP->Sigma1_InactiveBinds (D126)Mito_CaMitochondrial Ca2+(ATP Production)Ca_Flux->Mito_CaSignaling

Caption: Mechanism of Action. PyEP binds to the Sigma-1 Receptor at the MAM, triggering dissociation from BiP and subsequent chaperoning of the IP3 Receptor to modulate Calcium signaling.

Critical Selectivity Warning (The Histamine Trap)

When using PyEP, you must control for Histamine H3 Receptor activity.

  • The Risk: The ethyl-pyrrolidine tail is a classic pharmacophore for H3 agonists (e.g., Immepyr).

  • The Fix: Always run a parallel control with Thioperamide (a selective H3 antagonist). If the biological effect of PyEP is blocked by Thioperamide, your effect is Histamine-mediated, not Sigma-1 mediated.[1]

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor.[3] Nature, 532(7600), 527-530. Link

  • Su, T. P., et al. (2010). The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator.[1] Trends in Pharmacological Sciences, 31(12), 557-566. Link

  • European Patent Office. (2008). EP 1 996 554 B1: Sigma Receptor Inhibitors (Pyrazoles).[4] Espacenet. Link

  • Vollinga, R. C., et al. (1994). New analogs of histamine as potent agonists at the histamine H3 receptor. Journal of Medicinal Chemistry, 37(3), 332-333. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153. Link

Cross-Validation of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrazole-Pyrrolidine Hybrid Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidepressant effects.[1][2][4][5] The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of its biological efficacy.[1] Several FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent ibrutinib, feature a pyrazole core, underscoring its therapeutic significance.[3][6][7]

This guide focuses on the specific derivative, 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole, a molecule that marries the well-established pyrazole core with a pyrrolidine moiety. The pyrrolidine ring is another privileged scaffold in drug discovery, often associated with compounds targeting the central nervous system.[8][9] The strategic combination of these two pharmacophores presents an intriguing opportunity for novel therapeutic applications. This document provides a framework for the systematic cross-validation of the bioactivity of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole, comparing its potential performance against established drugs in key therapeutic areas.

Comparative Bioactivity Assessment: A Proposed Investigative Framework

Given the rich pharmacological landscape of pyrazole derivatives, we propose a multi-pronged approach to characterize the bioactivity of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole. This investigation will focus on three primary areas with a high probability of activity based on its structural components: anti-inflammatory, anticancer, and neurological effects.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Many pyrazole-containing compounds are recognized for their potent anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[4]

Experimental Proposal:

A comparative in vitro COX-1 and COX-2 inhibition assay will be conducted to determine the potency and selectivity of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole.

  • Comparator Drugs:

    • Celecoxib: A selective COX-2 inhibitor, serving as a benchmark for potent and selective anti-inflammatory activity.

    • Indomethacin: A non-selective COX inhibitor, providing a reference for broader COX inhibition.

Experimental Workflow:

G cluster_0 In Vitro COX Inhibition Assay A Prepare Assay Buffer and Reagents B Add Test Compound (1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole) and Comparator Drugs (Celecoxib, Indomethacin) at various concentrations A->B C Add COX-1 or COX-2 Enzyme B->C D Incubate C->D E Add Arachidonic Acid (Substrate) D->E F Incubate E->F G Measure Prostaglandin E2 (PGE2) Production (e.g., via ELISA) F->G H Calculate IC50 Values G->H

Figure 1: Workflow for the in vitro COX inhibition assay.

Data Presentation (Hypothetical):

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazoleExperimentalExperimentalCalculated
Celecoxib500.041250
Indomethacin0.12.50.04
Anticancer Activity: Probing Antiproliferative Effects

The pyrazole scaffold is a common feature in numerous anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[2][10][11]

Experimental Proposal:

The antiproliferative activity of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole will be assessed against a panel of human cancer cell lines using an MTT assay.

  • Comparator Drugs:

    • Doxorubicin: A widely used chemotherapeutic agent with broad-spectrum activity.

    • Ibrutinib: A targeted therapy containing a pyrazole moiety, known to inhibit Bruton's tyrosine kinase (BTK).

Experimental Workflow:

G cluster_1 MTT Antiproliferative Assay I Seed Cancer Cell Lines in 96-well plates J Add Test Compound and Comparator Drugs at various concentrations I->J K Incubate for 72 hours J->K L Add MTT Reagent K->L M Incubate L->M N Add Solubilization Solution (e.g., DMSO) M->N O Measure Absorbance at 570 nm N->O P Calculate IC50 Values O->P

Figure 2: Workflow for the MTT antiproliferative assay.

Data Presentation (Hypothetical):

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazoleExperimentalExperimentalExperimental
Doxorubicin0.51.20.8
Ibrutinib152510
Neurological Activity: Exploring Nootropic and Anxiolytic Potential

The presence of the pyrrolidine ring, a key component of nootropic drugs like piracetam, suggests that 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole may exhibit neurological effects.[8][12]

Experimental Proposal:

An initial assessment of neurological activity will be conducted using in vivo models for anxiety and memory.

  • Comparator Drugs:

    • Diazepam: A benzodiazepine used as a standard anxiolytic.

    • Piracetam: A nootropic agent used to enhance cognitive function.

Experimental Workflow (Elevated Plus Maze for Anxiolytic Activity):

G cluster_2 Elevated Plus Maze (Anxiety Model) Q Administer Test Compound, Diazepam, or Vehicle to mice R Acclimatize mice to testing room Q->R S Place mouse in the center of the elevated plus maze R->S T Record time spent in open and closed arms for 5 minutes S->T U Analyze data for anxiolytic-like effects T->U

Figure 3: Workflow for the elevated plus maze test.

Data Presentation (Hypothetical):

Treatment GroupTime in Open Arms (seconds)
Vehicle Control30 ± 5
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole (10 mg/kg)Experimental
Diazepam (1 mg/kg)90 ± 10

Discussion and Future Directions

The proposed experimental framework provides a robust starting point for elucidating the bioactivity of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole. The comparative data generated will allow for a clear positioning of this novel compound within the existing landscape of therapeutic agents.

Positive results in any of these initial screens would warrant further, more detailed investigations. For instance, significant and selective COX-2 inhibition would prompt further in vivo studies using models of inflammation and pain.[4] Potent anticancer activity would lead to mechanistic studies to identify the specific cellular targets and signaling pathways involved, such as the MAPK/ERK pathway, which is often modulated by pyrazole-containing inhibitors.[13] Promising neurological effects would necessitate a broader range of behavioral and neurochemical analyses to fully characterize the compound's profile.

The structural combination of a pyrazole and a pyrrolidine ring in 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole holds considerable promise for the development of novel therapeutics. The systematic cross-validation outlined in this guide will be instrumental in unlocking its potential and guiding future drug discovery efforts.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). Google Scholar.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2020). PubMed. Retrieved February 14, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved February 14, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Google Scholar.
  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2016). PubMed. Retrieved February 14, 2026, from [Link]

  • Pharmacological Activities of Pyrazolone Derivatives. (2013). Neliti. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. Retrieved February 14, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PubMed. Retrieved February 14, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Google Scholar.
  • Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. (2022). SpringerLink. Retrieved February 14, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • Some Examples of Bioactive Compounds Containing Pyrazole. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy & Bioallied Sciences. Retrieved February 14, 2026, from [Link]

  • Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Google Scholar.
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved February 14, 2026, from [Link]

  • Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (n.d.). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

Sources

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole versus standard reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole Against Standard Histamine H3 Receptor Ligands

Introduction

In the landscape of contemporary pharmacology, the exploration of novel heterocyclic compounds as potential therapeutic agents is a cornerstone of drug discovery. The compound 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole emerges as a subject of interest due to its structural motifs, which are suggestive of potential interactions with biogenic amine receptors. Specifically, the pyrazole core linked to a pyrrolidinylethyl side chain bears resemblance to scaffolds known to exhibit affinity for histamine receptors. This guide provides a comprehensive, albeit prospective, comparative analysis of this compound against established standard reference ligands for the histamine H3 receptor (H3R), a key player in the regulation of neurotransmitter release in the central nervous system.

Given the limited publicly available data on 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole, this document is structured as a predictive guide for researchers. It outlines the essential experimental workflows required to characterize such a novel compound and compares its hypothetical performance metrics against well-documented H3R ligands: the potent and selective agonist (R)-α-Methylhistamine , and the widely-used antagonist/inverse agonist Ciproxifan . The methodologies, data interpretation, and comparative frameworks presented herein are designed to serve as a robust template for the evaluation of new chemical entities targeting the H3 receptor.

Rationale for Target Selection and Comparative Framework

The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neurons, including those releasing acetylcholine, norepinephrine, dopamine, and serotonin. This positions the H3R as a critical modulator of wakefulness, cognition, and neuronal excitability, making it an attractive target for therapeutic intervention in disorders such as narcolepsy, Alzheimer's disease, and epilepsy.

Our decision to evaluate 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole as a potential H3R ligand is based on established structure-activity relationships (SAR). The core imidazole ring of histamine has been successfully replaced with other five-membered heterocycles, like pyrazole, in many known H3R ligands. The ethylamine side chain is a classic feature for histamine receptor recognition. Therefore, it is a logical and scientifically grounded hypothesis that this compound may exhibit affinity for the H3 receptor.

The following sections detail the necessary experimental protocols to test this hypothesis, presenting hypothetical data in a comparative context.

Part 1: In Vitro Pharmacological Characterization

The initial and most critical step in characterizing a novel compound is to determine its interaction with the intended target at the molecular level. This involves assessing its binding affinity, functional activity (i.e., whether it is an agonist, antagonist, or inverse agonist), and selectivity.

Receptor Binding Affinity: A Measure of Target Engagement

Binding affinity describes the strength of the interaction between a ligand and a receptor. It is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher affinity. The standard method for determining this is a competitive radioligand binding assay.

  • Preparation of Membranes: Membranes are prepared from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293-hH3R or CHO-hH3R).

  • Assay Buffer: The assay is typically conducted in a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: A well-characterized, high-affinity H3R radioligand, such as [³H]-Nα-methylhistamine, is used at a concentration near its dissociation constant (Kd).

  • Competition: Increasing concentrations of the unlabeled ligands (1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole, (R)-α-Methylhistamine, and Ciproxifan) are incubated with the cell membranes and the radioligand.

  • Incubation and Termination: The mixture is incubated to allow it to reach equilibrium (e.g., 60 minutes at 25°C). The reaction is then terminated by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundReceptorKi (nM)
(R)-α-Methylhistamine Human H31.5
Ciproxifan Human H30.8
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole Human H325.4

This hypothetical data suggests that 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole binds to the H3 receptor with respectable, albeit lower, affinity compared to the established reference compounds.

Functional Activity: Defining the Ligand's Action

Once binding is confirmed, the next step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of an agonist (antagonist), or reduce the receptor's basal activity (inverse agonist)? For H3R, a Gi-coupled receptor, functional activity can be measured by quantifying its inhibitory effect on adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: HEK293 cells stably expressing the human H3R are cultured and seeded in assay plates.

  • cAMP Stimulation: Cells are pre-treated with an adenylyl cyclase activator, such as Forskolin, to stimulate a measurable baseline level of cAMP production.

  • Ligand Treatment:

    • Agonist Mode: Increasing concentrations of the test compounds are added to the cells to measure their ability to inhibit Forskolin-stimulated cAMP production.

    • Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compounds before the addition of a known agonist (e.g., (R)-α-Methylhistamine at its EC80 concentration) to measure their ability to block the agonist-induced inhibition of cAMP.

  • Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist: Data are plotted as a concentration-response curve to determine the EC50 (potency) and the maximal effect (Emax, efficacy).

    • Antagonist: Data are analyzed to determine the IC50, from which the antagonist dissociation constant (Kb) can be calculated using the Gaddum equation.

CompoundFunctional ModePotency (EC50/IC50, nM)Efficacy (% of (R)-α-Methylhistamine)
(R)-α-Methylhistamine Agonist4.2100%
Ciproxifan Inverse Agonist/Antagonist2.1 (IC50)-25% (Inverse Agonism)
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole Partial Agonist45.0 (EC50)60%

This hypothetical functional data characterizes 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole as a partial agonist at the H3 receptor. It activates the receptor but with lower potency and efficacy than the full agonist (R)-α-Methylhistamine. This profile is distinct from Ciproxifan, which acts as an inverse agonist.

Part 2: Selectivity Profiling

A therapeutically useful compound should ideally interact with its intended target with high selectivity to minimize off-target side effects. Therefore, it is crucial to assess the binding of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole against other related receptors, particularly the other histamine receptor subtypes (H1, H2, H4).

The binding affinity of the test compound is determined using radioligand binding assays for a panel of receptors, including human H1, H2, and H4 receptors, following protocols similar to the one described for H3R, but using specific radioligands and cell lines for each receptor subtype.

CompoundH3 Ki (nM)H1 Ki (nM)H2 Ki (nM)H4 Ki (nM)H3 vs H1 Selectivity (Fold)
(R)-α-Methylhistamine 1.515,000>100,0004,00010,000x
Ciproxifan 0.8>10,000>10,000>10,000>12,500x
1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole 25.41,200>10,0002,50047x

This hypothetical data indicates that while 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole is most potent at the H3 receptor, its selectivity over the H1 receptor is only moderate (47-fold), which is significantly lower than the highly selective reference compounds. This could have implications for its in vivo effects and potential side-effect profile.

Part 3: Visualizing the Experimental Workflow and Rationale

To ensure clarity and reproducibility, the overall logic of the in vitro characterization process is outlined below.

G cluster_0 Phase 1: Target Interaction cluster_1 Phase 2: Functional Profile cluster_2 Phase 3: Selectivity A Novel Compound: 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole B Competitive Radioligand Binding Assay (hH3R) A->B C Determine Binding Affinity (Ki) B->C Data Analysis (Cheng-Prusoff) D cAMP Functional Assay (Forskolin-stimulated hH3R cells) C->D If binding is confirmed E Agonist Mode D->E F Antagonist Mode D->F G Determine Potency (EC50) & Efficacy (Emax) E->G H Determine Potency (IC50) & Antagonist Constant (Kb) F->H I Binding Assays for Off-Targets (H1, H2, H4) G->I H->I Characterize selectivity J Calculate Selectivity Ratios (Ki Off-target / Ki H3R) I->J

Caption: Workflow for in vitro pharmacological characterization of a novel ligand.

This workflow illustrates a logical progression from confirming target binding to defining the nature of the interaction and finally assessing its specificity. This systematic approach is crucial for building a comprehensive profile of a novel compound.

Conclusion and Future Directions

This guide outlines a hypothetical yet rigorous comparative analysis of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole against standard H3 receptor reference compounds. Based on our prospective data, the compound emerges as a partial H3R agonist with moderate affinity and selectivity.

Key Hypothetical Findings:

  • Binding Affinity: Binds to the H3R with a Ki of 25.4 nM, which is respectable but weaker than the high-affinity reference ligands Ciproxifan (0.8 nM) and (R)-α-Methylhistamine (1.5 nM).

  • Functional Activity: Acts as a partial agonist, with an EC50 of 45.0 nM and an efficacy of 60% relative to the full agonist (R)-α-Methylhistamine. This dual property of binding and submaximal activation is a distinct pharmacological profile.

  • Selectivity: Shows a 47-fold selectivity for H3R over H1R, suggesting a potential for H1-mediated off-target effects at higher concentrations.

The profile of a partial agonist can be therapeutically advantageous, offering a ceiling effect that may reduce the risk of overstimulation and receptor desensitization compared to a full agonist. However, the moderate selectivity is a point of concern that would need to be addressed through further chemical optimization.

Future studies should focus on in vivo experiments in animal models to explore the physiological effects of this compound. For an H3R partial agonist, relevant models could include those for cognitive enhancement (e.g., novel object recognition test) or wakefulness promotion (e.g., EEG studies in rodents). These studies would be essential to validate the in vitro findings and to understand the therapeutic potential and liabilities of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole.

References

  • Panula, P., & Nuutinen, S. (2013). The histaminergic system in the brain: anatomy, function, and clinical applications. Neuroscience & Biobehavioral Reviews, 37(8), 1475-1498. [Link]

  • Haas, H. L., Sergeeva, O. A., & Selbach, O. (2008). Histamine in the nervous system. Physiological Reviews, 88(3), 1183-1241. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Introduction: The Pyrazole Scaffold as a Privileged Chemotype for Cannabinoid Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 1H-Pyrazole Derivatives as Cannabinoid Receptor Modulators

The 1H-pyrazole core is a versatile and highly significant scaffold in medicinal chemistry, recognized for its ability to form the basis of numerous biologically active compounds.[1][2] Within the landscape of G protein-coupled receptor (GPCR) ligands, pyrazole derivatives have emerged as a cornerstone for the development of modulators targeting the cannabinoid receptors, CB1 and CB2.[3][4] These receptors are central to the endocannabinoid system, playing crucial roles in a myriad of physiological processes, including pain perception, appetite regulation, and immune response.[3][4]

The therapeutic potential of modulating these receptors has driven extensive research, leading to the discovery of potent and selective pyrazole-based ligands.[2] Perhaps the most notable example is Rimonabant (SR141716A), a 1,5-diaryl-1H-pyrazole derivative, which was the first selective CB1 receptor antagonist/inverse agonist to be approved for clinical use in the treatment of obesity.[2][5][6] Although later withdrawn due to central nervous system side effects, the development of Rimonabant unequivocally validated the pyrazole scaffold as a premier chemotype for interacting with cannabinoid receptors and sparked extensive structure-activity relationship (SAR) studies to optimize affinity, selectivity, and functional activity.[6][7]

This guide will provide a comprehensive analysis of the SAR of 1H-pyrazole derivatives, with a particular focus on the structural determinants for affinity and selectivity at CB1 and CB2 receptors. We will delve into a comparative analysis of representative compounds, detail the experimental protocols for their evaluation, and visualize the underlying molecular and cellular mechanisms.

Core Structure-Activity Relationships of 1H-Pyrazole Cannabinoid Receptor Ligands

The pharmacological profile of 1H-pyrazole derivatives as cannabinoid receptor modulators is exquisitely sensitive to the nature and position of substituents on the pyrazole ring. The key positions for modification are N1, C3, C4, and C5, each contributing uniquely to the ligand's interaction with the receptor binding pocket.

The N1-Position: A Key Determinant of Affinity and Selectivity

The substituent at the N1 position of the pyrazole ring plays a critical role in anchoring the ligand within the CB1 and CB2 receptors. For CB1 antagonists, a bulky, lipophilic group is generally favored. In the archetypal antagonist Rimonabant, the N1 substituent is a 2,4-dichlorophenyl group, which is believed to occupy a hydrophobic pocket within the receptor.[5][6] SAR studies have shown that variations in the substitution pattern on this phenyl ring can modulate affinity and that other bulky aliphatic or aromatic groups can also be accommodated.[6]

The C3-Carboxamide Moiety: The Gateway to Diverse Functional Activity

The C3 position is typically functionalized with a carboxamide group, a feature essential for potent cannabinoid receptor activity. The nature of the amide substituent is a powerful determinant of the ligand's functional properties, influencing whether the compound acts as an antagonist, inverse agonist, or partial agonist.[5][8] For many potent CB1 antagonists, the C3 position is occupied by an N-piperidinyl-carboxamide, as seen in Rimonabant.[5] Modifications to this piperidine ring or its replacement with other cyclic or acyclic amines can fine-tune the compound's properties. For instance, the development of peripherally restricted partial agonists has been achieved through modifications at this position to increase polarity and limit blood-brain barrier penetration.[8][9]

The C5-Aryl Substituent: A Critical Interaction Point

A para-substituted phenyl ring at the C5 position is a hallmark of many potent pyrazole-based cannabinoid ligands.[5][10] The substituent on this phenyl ring is crucial for high affinity. Halogen atoms, such as chlorine or iodine, at the para-position have been shown to be particularly effective for CB1 antagonism.[5] This suggests that this region of the ligand engages in specific electronic and steric interactions within the receptor.

The C4-Position: A Point for Fine-Tuning

While often unsubstituted, modifications at the C4 position can also influence activity. For example, in Rimonabant, a methyl group at C4 is present.[5] The introduction of small alkyl groups at this position can impact the conformational presentation of the key pharmacophoric elements at N1, C3, and C5.

Comparative Analysis of Representative 1H-Pyrazole Derivatives

To illustrate the principles of the SAR discussed above, the following table presents a comparison of the binding affinities of several representative 1H-pyrazole derivatives for the CB1 and CB2 receptors. The selection is based on publicly available data and showcases the impact of structural modifications on receptor affinity.

CompoundN1-SubstituentC3-SubstituentC5-SubstituentCB1 Ki (nM)CB2 Ki (nM)
Rimonabant 2,4-DichlorophenylN-Piperidinyl-carboxamide4-Chlorophenyl2>1000
SR144528 1,1-DimethylheptylN-Piperidinyl-carboxamide4-Bromophenyl>10000.6
NESS0327 2,4-DichlorophenylN-Piperidinyl-carboxamide4-Chlorophenyl (within a tricyclic system)4.255.7
Compound 9a 2,4-DichlorophenylCyclopentyl-tetrazole4-Chlorophenyl11.64250

Data is compiled for illustrative purposes from multiple sources.[3][6][11]

From this comparison, several key insights can be drawn:

  • Rimonabant exhibits high affinity and selectivity for the CB1 receptor, a profile driven by the combination of the 2,4-dichlorophenyl at N1, the N-piperidinyl-carboxamide at C3, and the 4-chlorophenyl at C5.[6]

  • SR144528 , a selective CB2 antagonist, highlights that modifications to the N1 and C5 substituents can dramatically shift selectivity from CB1 to CB2.

  • NESS0327 , a tricyclic analogue, demonstrates that constraining the conformation of the pyrazole scaffold can lead to high affinity for both receptors, with a preference for CB1.[3]

  • Compound 9a , where the C3-carboxamide is replaced with a tetrazole, shows that bioisosteric replacement of the carboxamide can maintain high CB1 affinity and selectivity.[11]

Experimental Protocols for a Comprehensive Evaluation

The determination of a compound's affinity and functional activity at cannabinoid receptors requires a suite of well-established in vitro assays. Here, we provide a detailed methodology for two of the most fundamental assays.

Radioligand Binding Assay for Cannabinoid Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

  • Membrane Preparation:

    • CHO or HEK293 cells stably expressing the human CB1 or CB2 receptor are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940 or [3H]SR141716A).

    • Add increasing concentrations of the unlabeled test compound.

    • Add the prepared cell membranes containing the target receptor.

    • Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove non-specific binding.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to fit a one-site competition curve.

    • The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Functional Activity (Agonism/Inverse Agonism)

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor, providing an indication of the compound's efficacy.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the CB1 or CB2 receptor as described for the binding assay.

  • GTPγS Binding Assay:

    • In a 96-well plate, add increasing concentrations of the test compound.

    • Add the cell membranes.

    • Add GDP to ensure the G-proteins are in their inactive state.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for 60 minutes.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration, and the radioactivity is quantified as described for the binding assay.

  • Data Analysis:

    • Agonists will stimulate the binding of [35S]GTPγS, resulting in a dose-dependent increase in radioactivity. The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) are determined.

    • Inverse agonists will decrease the basal [35S]GTPγS binding, and the IC50 and Emax for this inhibition are calculated.

    • Neutral antagonists will have no effect on their own but will block the effect of an agonist in a co-incubation experiment.

Visualizing the Cannabinoid Receptor Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the cannabinoid receptor signaling pathway and a typical experimental workflow.

G_protein_signaling CB1_R CB1/CB2 Receptor G_protein Gi/o Protein (αβγ) CB1_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Pyrazole Ligand (Agonist) Ligand->CB1_R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: Cannabinoid Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay B_Start Start B_Membranes Prepare Receptor Membranes B_Start->B_Membranes B_Incubate Incubate: Membranes + Radioligand + Test Compound B_Membranes->B_Incubate B_Filter Filter & Wash B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Analyze Data (IC50, Ki) B_Count->B_Analyze B_End End B_Analyze->B_End F_Start Start F_Membranes Prepare Receptor Membranes F_Start->F_Membranes F_Incubate Incubate: Membranes + [35S]GTPγS + Test Compound F_Membranes->F_Incubate F_Filter Filter & Wash F_Incubate->F_Filter F_Count Scintillation Counting F_Filter->F_Count F_Analyze Analyze Data (EC50, Emax) F_Count->F_Analyze F_End End F_Analyze->F_End

Caption: Workflow for In Vitro Cannabinoid Receptor Assays.

Caption: Key SAR Points on the 1H-Pyrazole Scaffold.

Conclusion

The 1H-pyrazole scaffold is a remarkably adaptable platform for the design of potent and selective cannabinoid receptor modulators. The structure-activity relationship is well-defined, with the substituents at the N1, C3, and C5 positions playing primary roles in determining affinity and functional outcome. A deep understanding of these SAR principles, combined with robust in vitro characterization, is essential for the development of novel pyrazole-based therapeutics targeting the endocannabinoid system. The insights and methodologies presented in this guide offer a framework for researchers and drug development professionals to navigate the chemical space of pyrazole derivatives and to advance the design of next-generation cannabinoid receptor ligands with improved therapeutic profiles.

References

  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. (2021). MDPI. [Link]

  • Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. (2023). PMC. [Link]

  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. (2021). PubMed. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. [Link]

  • Discovery of 1,3-disubstituted pyrazole peripheral cannabinoid receptor partial agonists. (2023). PubMed. [Link]

  • A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies. (2019). PMC. [Link]

  • Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands. (2018). MDPI. [Link]

  • Synthesis and pharmacological evaluation of some new pyrazole derivatives. (2025). Farmacia Journal. [Link]

  • Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. (2021). Biomolecules and Therapeutics. [Link]

  • Tetrazole-biarylpyrazole derivatives as cannabinoid CB1 receptor antagonists. (2008). PubMed. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2010). Farmacia Journal. [Link]

  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. (2010). Journal of Basic and Clinical Pharmacy. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry (IJC). [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Journal of the Indian Chemical Society. [Link]

  • Chemical structures of the pyrazole derivatives and biologic activity for CB1 receptor. (2009). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2015). PubMed. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole

[1]

Executive Safety Summary

Compound Identity: 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole (CAS: 6021-23-4) Chemical Class: N-Heterocyclic Tertiary Amine[1]

This guide supersedes generic safety advice by addressing the specific structural hazards of CAS 6021-23-4 . While specific toxicological data for this exact intermediate may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates that we treat this compound with the rigor reserved for corrosive organic bases and potential sensitizers .[1]

The Core Hazard Mechanism: The molecule contains a pyrrolidine moiety (a cyclic secondary amine derivative) linked to a pyrazole ring .

  • Basicity: The pyrrolidine nitrogen is significantly basic (pKa ~11 for parent pyrrolidine).[1] Upon contact with moisture (skin/mucosa), it can generate hydroxide ions, leading to chemical burns or severe irritation .[1]

  • Permeability: The ethyl linker and lipophilic heterocyclic rings increase the potential for dermal absorption , making skin contact a systemic toxicity risk, not just a surface hazard.

Risk Assessment & PPE Matrix

The "Universal Precaution" Rule: In the absence of a compound-specific LD50, you must default to the hazard profile of the most toxic pharmacophore—in this case, the pyrrolidine ring (Skin Corr. 1A/1B).

PPE Selection Logic

Do not rely on "standard" lab PPE. The basicity of this compound requires specific barrier materials.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Risk: High pH caustic injury.[1] Safety glasses are insufficient because vapors/dust from amines can bypass side shields and cause corneal hazing or edema (blue haze).[1]
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (5-8 mil) or NeopreneRisk: Amines can permeate thin nitrile.[1] Double gloving creates a "breakthrough buffer."[1] If the outer glove is compromised, the inner glove protects during doffing.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Risk: Inhalation of alkaline dust/aerosols causes respiratory tract necrosis.Rule: If you can smell it (amine/fishy odor), your engineering controls have failed.[1]
Body Lab Coat (Poly-Cotton or Nomex) + Chemical Apron (for >10g scale)Risk: Splash protection.[1] Cotton absorbs; synthetic blends offer better resistance to small splashes.[1]

Operational Protocols

A. Receipt & Storage[1][2][3]
  • Inspection: Upon receipt, inspect the septum/cap. Amines are hygroscopic; a compromised seal leads to hydrolysis and degradation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Segregate from oxidizing agents and acids to prevent exothermic neutralization reactions.

B. Synthesis & Handling Workflow

This workflow utilizes a self-validating safety loop: Assess -> Engineer -> Protect .[1]

HandlingProtocolStartStart: Handling CAS 6021-23-4RiskCheck1. Scale AssessmentStart->RiskCheckSmallScale< 1g: Standard HoodRiskCheck->SmallScaleAnalyticalLargeScale> 1g: Blast Shield + ApronRiskCheck->LargeScalePrep/BulkWeighing2. Weighing (Closed Balance)SmallScale->WeighingLargeScale->WeighingSolubilization3. Solubilization (Add Acid/Solvent)Weighing->SolubilizationAvoid DustCleanup4. DecontaminationSolubilization->CleanupPost-RxnWaste5. Waste SegregationCleanup->Waste

Figure 1: Operational Decision Tree for Handling 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole.

C. Step-by-Step Handling Procedure
  • Engineering Control Check: Verify fume hood face velocity is >100 fpm.

  • Weighing:

    • Solid: Use a static-free spatula.[1] Weigh inside the hood if possible. If using a balance room, transport the vial in a sealed secondary container.

    • Liquid/Oil: If the compound is an oil (common for this class), use a positive-displacement pipette to prevent dripping.[1]

  • Reaction:

    • Add the compound to the solvent/acid, not vice versa, to control exotherms.

    • Caution: If reacting with alkyl halides or acid chlorides, anticipate rapid heat generation.

D. Decontamination & Cleanup

The "Acid Wash" Technique: Because this compound is a base, simple water washing is often ineffective for cleaning glass surfaces.

  • Wipe Down: Wipe contaminated surfaces with a paper towel soaked in dilute acetic acid (5%) or citric acid.[1] This protonates the amine, making it water-soluble and neutralizing the hazard.[1]

  • Rinse: Follow with a water rinse, then ethanol.[1]

  • Disposal: Place wipes in the solid hazardous waste stream.

Waste Disposal Logic

Improper disposal of heterocyclic amines is a common compliance violation.

WasteStreamWasteStartWaste GenerationIsDissolvedIs it dissolved?WasteStart->IsDissolvedSolidWasteSolid Waste StreamIsDissolved->SolidWasteNo (Wipes/Solids)SolventTypeCheck Solvent TypeIsDissolved->SolventTypeYes (Organic)AqueousAqueous StreamIsDissolved->AqueousYes (Water)HalogenatedHalogenated (DCM/Chl)SolventType->HalogenatedNonHalogenatedNon-Halogenated (MeOH/EtOAc)SolventType->NonHalogenatedAdjustmentAdjust pH to 6-8Aqueous->AdjustmentMandatory before disposal

Figure 2: Waste Stream Classification Logic.

  • Crucial Rule: Do NOT mix this compound with oxidizing waste streams (e.g., Nitric Acid waste).[1] The resulting reaction can be explosive.

  • Labeling: Clearly tag waste containers as "Basic Organic Waste" or "Amine-Containing."

Emergency Response

ScenarioImmediate ActionMedical Justification
Eye Contact Flush for 15 minutes immediately. Hold eyelids open.Alkaline burns penetrate deeper than acid burns; immediate dilution is critical to prevent permanent corneal opacity.[1]
Skin Contact Wash with soap and water. Do not use ethanol on skin.[1]Ethanol increases skin permeability, potentially driving the toxin deeper into the dermis.
Inhalation Move to fresh air.[1][2][3][4] If breathing is difficult, administer oxygen (trained personnel only).[1]Amine vapors cause bronchospasm; fresh air stops the exposure source.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][5] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Pyrrolidine (Analogous Hazard Data). National Library of Medicine.[1] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.